molecular formula C18H16F3N3O3S2 B15617386 T-3364366

T-3364366

货号: B15617386
分子量: 443.5 g/mol
InChI 键: BVRXQXNVDLUWMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

T-3364366 is a useful research compound. Its molecular formula is C18H16F3N3O3S2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXQXNVDLUWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-3364366: A Deep Dive into its Mechanism of Action as a Delta-5-Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of T-3364366, a potent and selective inhibitor of delta-5-desaturase (D5D). This compound represents a significant advancement in the study of inflammatory diseases by targeting a key enzyme in the arachidonic acid cascade.

Core Mechanism of Action

This compound is a thienopyrimidinone-based compound that acts as a reversible, slow-binding inhibitor of delta-5-desaturase (D5D).[1][2][3][4] D5D is a critical enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1][2][3] By inhibiting D5D, this compound effectively reduces the production of AA and its subsequent inflammatory metabolites.

The inhibitory action of this compound is characterized by its high potency, with a nanomolar affinity for the enzyme, and a prolonged residence time.[1][2] The dissociation half-life of this compound from D5D has been measured to be in excess of 2.0 hours, a feature confirmed in cellular washout assays.[1][2][3] This slow-binding nature suggests a conformational change in the enzyme upon inhibitor binding, leading to a stabilized enzyme-inhibitor complex.

Biochemical studies have demonstrated that this compound specifically targets the desaturase domain of the D5D enzyme.[1][2] This was elucidated through experiments using domain-swapped mutants of D5D and the closely related delta-6-desaturase (D6D), where this compound only bound to proteins containing the D5D desaturase domain.[2]

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantified across enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition Data

Enzyme TargetIC50 (nM)
Delta-5-Desaturase (D5D)19[4][5]
Delta-6-Desaturase (D6D)6200[4]
Stearoyl-CoA Desaturase (SCD)>10000[4]

Table 2: Cellular Activity Data

Cell LineDescriptionIC50 (nM) for AA Production Inhibition
HepG2Human Hepatocyte1.9[4][6]
RLN-10Rat Hepatocyte2.1[4][6]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

D5D_Inhibition_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5-Desaturase (D5D) DGLA->D5D Substrate AA Arachidonic Acid (AA) D5D->AA Catalysis Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory Metabolism T3364366 This compound T3364366->D5D Inhibition

This compound inhibits the D5D-catalyzed conversion of DGLA to AA.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis D5D_prep Recombinant D5D Enzyme Incubate Incubate D5D and [3H]this compound D5D_prep->Incubate Radioligand_prep [3H]this compound (Radioligand) Radioligand_prep->Incubate Separate Separate bound from free radioligand Incubate->Separate Detect Quantify bound radioactivity Separate->Detect Analyze Determine binding affinity (Ki, Kd) Detect->Analyze

Workflow for the radioligand binding assay to characterize this compound.

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures. The methodologies for these are detailed below.

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to the D5D enzyme and to overcome challenges associated with quantitative enzymatic analysis.[1][2]

Objective: To determine the binding affinity and kinetics of this compound to D5D.

Materials:

  • Recombinant human D5D enzyme

  • [3H]this compound (tritiated this compound) as the radioligand

  • Assay buffer (specific composition not detailed in the provided search results)

  • Glass fiber filters

  • Scintillation fluid

Protocol:

  • Incubation: Recombinant D5D enzyme is incubated with varying concentrations of [3H]this compound in the assay buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled this compound.

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium. For kinetic experiments (association and dissociation rates), the incubation times are varied.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the D5D-bound [3H]this compound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound [3H]this compound, is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The binding affinity (Kd) and the inhibitor constant (Ki) are determined by analyzing the saturation binding data using appropriate pharmacological models. Association (kon) and dissociation (koff) rate constants are determined from the kinetic experiments.

Cellular Washout Assay

This assay was employed to confirm the long residence time of this compound in a cellular context.[1][2]

Objective: To assess the duration of D5D inhibition by this compound in intact cells after the removal of the compound from the extracellular medium.

Materials:

  • HepG2 or RLN-10 cells

  • Cell culture medium

  • This compound

  • DGLA (substrate)

  • Analytical method for quantifying AA (e.g., LC-MS/MS)

Protocol:

  • Pre-incubation: Cells are pre-incubated with this compound for a specified period to allow for binding to D5D.

  • Washout: The medium containing this compound is removed, and the cells are washed multiple times with fresh, compound-free medium to remove any unbound inhibitor.

  • Substrate Addition: At various time points after the washout, the cells are incubated with DGLA.

  • AA Measurement: After a set incubation period with DGLA, the cells and medium are collected, and the amount of newly synthesized AA is quantified.

  • Data Analysis: The level of AA production at each time point post-washout is compared to control cells (not treated with this compound). A sustained suppression of AA production indicates a long residence time of the inhibitor.

Domain Swapping Experiments

These experiments were designed to pinpoint the specific domain of the D5D enzyme to which this compound binds.[1][2]

Objective: To determine whether this compound binds to the N-terminal cytochrome b5-like domain or the C-terminal desaturase domain of D5D.

Materials:

  • Wild-type D5D and D6D enzymes

  • Chimeric proteins:

    • D6D-b5(1–100)/D5D-des(100–444): Cytochrome b5-like domain of D6D fused to the desaturase domain of D5D.

    • D5D-b5(1–99)/D6D-des(101–444): Cytochrome b5-like domain of D5D fused to the desaturase domain of D6D.

  • [3H]this compound

Protocol:

  • Expression of Recombinant Proteins: The wild-type and chimeric proteins are expressed and purified.

  • Radioligand Binding: A radioligand binding assay, as described above, is performed with [3H]this compound against each of the wild-type and chimeric proteins.

  • Data Analysis: The amount of specific binding of [3H]this compound to each protein is measured. Significant binding only to proteins containing the D5D desaturase domain (wild-type D5D and the D6D-b5/D5D-des chimera) confirms that the inhibitor targets this specific domain.[2]

References

The Selective Delta-5 Desaturase Inhibitor T-3364366: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme implicated in inflammatory processes. We will delve into its mechanism of action, summarize key quantitative data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a thienopyrimidinone-based small molecule that acts as a potent, selective, and orally available inhibitor of delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1)[1][2]. The primary target of this compound is the desaturase domain of the D5D enzyme[1][3][4]. Its mechanism of action is characterized by a reversible, slow-binding interaction with the enzyme, leading to a prolonged inhibitory effect[1][3][4]. This extended residence time is a key feature of its pharmacological profile[1][3][4].

D5D is a critical enzyme in the biosynthetic pathway of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids[1][4]. By inhibiting D5D, this compound effectively blocks the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, thereby reducing the substrate for the production of inflammatory mediators[1][4]. This makes D5D an attractive therapeutic target for a range of inflammation-related diseases[1][4].

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell potency and selectivity data for this compound.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeSpeciesCell Line/SystemParameterValueReference
Enzymatic Assay--IC5019 nM[2]
Radioligand Binding--Ki<2.7 nM[2]
Cellular Assay (AA Production)HumanHepG2IC501.9 nM[2]
Cellular Assay (AA Production)RatRLN-10IC502.1 nM[2]

Table 2: Selectivity Profile of this compound

TargetSelectivity vs. D5DReference
Delta-6 Desaturase (D6D)>300-fold
Stearoyl-CoA Desaturase (SCD)High (exact fold not specified)[2]

Key Experimental Protocols

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to D5D and to elucidate its mechanism of action.

  • Preparation of Microsomes: Liver microsomes from rats were prepared as a source of the D5D enzyme.

  • Radioligand: A tritiated version of this compound, [³H]this compound, was used as the radioligand.

  • Assay Procedure:

    • Varying concentrations of [³H]this compound were incubated with the rat liver microsomes.

    • To determine non-specific binding, a high concentration of a known D5D inhibitor (e.g., CP-74006) was added to a parallel set of incubations.

    • Following incubation, the bound and free radioligand were separated.

    • The amount of radioactivity in the bound fraction was quantified to determine the specific binding.

  • Data Analysis: Saturation binding experiments were performed to confirm a single class of binding sites consistent with a 1:1 binding model[1].

Cellular Washout Assays

These assays were conducted to confirm the long residence time of this compound in a cellular context.

  • Cell Lines: Human (HepG2) and rat (RLN-10) liver cell lines were used.

  • Assay Procedure:

    • Cells were treated with this compound for a specified period.

    • The compound was then washed out from the cell culture medium.

    • At various time points after washout, the production of arachidonic acid was measured to assess the duration of D5D inhibition.

  • Outcome: These experiments demonstrated a prolonged inhibition of AA production, confirming the long residence time of this compound[1][3][4].

Domain Swapping Experiments

To pinpoint the binding site of this compound on the D5D enzyme, domain swapping experiments with the closely related D6D were performed.

  • Constructs: Chimeric enzymes were created by swapping the desaturase and b5 domains between D5D and D6D.

  • Binding Assay: The binding of [³H]this compound to these chimeric proteins was measured.

  • Results: [³H]this compound was found to bind only to the constructs containing the desaturase domain of D5D[1]. This confirmed that the interaction of this compound is with the desaturase domain and not the electron transduction system[1].

Visualizations

Signaling Pathway of Arachidonic Acid Synthesis

Arachidonic_Acid_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory leads to T3364366 This compound T3364366->D5D inhibits D5D->AA catalyzes conversion

Caption: this compound inhibits the D5D-catalyzed conversion of DGLA to AA.

Experimental Workflow for Domain Swapping

Domain_Swapping_Workflow cluster_constructs Enzyme Constructs cluster_assay Binding Assay cluster_results Results D5D_WT Wild-type D5D Binding_Assay [³H]this compound Binding D5D_WT->Binding_Assay D6D_WT Wild-type D6D D6D_WT->Binding_Assay D5D_des_D6D_b5 D5D desaturase + D6D b5 domain D5D_des_D6D_b5->Binding_Assay D6D_des_D5D_b5 D6D desaturase + D5D b5 domain D6D_des_D5D_b5->Binding_Assay Binding_Observed Binding Observed Binding_Assay->Binding_Observed for D5D desaturase domain No_Binding No Binding Binding_Assay->No_Binding for D6D desaturase domain

Caption: Workflow to identify the this compound binding domain.

References

T-3364366 as a selective FADS1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of T-3364366, a potent and selective inhibitor of Fatty Acid Desaturase 1 (FADS1), also known as delta-5 desaturase (Δ5D). FADS1 is a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids, catalyzing the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). The modulation of this pathway has significant therapeutic potential in various inflammatory diseases. This document details the mechanism of action, in vitro and in vivo properties, and experimental protocols relevant to the study of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction to FADS1 and Its Role in Inflammation

Fatty Acid Desaturase 1 (FADS1) is a key enzyme in the metabolism of polyunsaturated fatty acids (PUFAs).[1] It introduces a double bond at the delta-5 position of fatty acid chains, a rate-limiting step in the production of arachidonic acid (AA) from DGLA. AA is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. In contrast, DGLA can be converted to anti-inflammatory eicosanoids.

By inhibiting FADS1, the production of pro-inflammatory AA-derived mediators is reduced, while the substrate DGLA may be shunted towards the production of anti-inflammatory molecules. This dual mechanism of action makes FADS1 an attractive therapeutic target for a variety of inflammatory conditions.

This compound: A Potent and Selective FADS1 Inhibitor

This compound is a thienopyrimidinone-based compound identified as a potent, reversible, and selective inhibitor of FADS1.[2] Its inhibitory activity has been characterized in both enzymatic and cellular assays, demonstrating nanomolar potency.

Mechanism of Action

This compound acts as a slow-binding, reversible inhibitor of FADS1.[2] It exhibits a long residence time on the enzyme, with a dissociation half-life of over two hours.[2] This prolonged engagement with the target may contribute to its sustained cellular activity. Radioligand binding assays have confirmed that this compound binds to the desaturase domain of FADS1.[2]

In Vitro Activity

The inhibitory potency of this compound has been evaluated in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeSystemSpeciesIC50 (nM)
Arachidonic Acid ProductionHepatocyte Cell LineHuman1.9[3]
Arachidonic Acid ProductionHepatocyte Cell LineRat2.1[3]

Table 2: Selectivity Profile of this compound

EnzymeSelectivity (fold vs. FADS1)
FADS2 (Δ6 desaturase)>300[3]

Table 3: Binding Affinity of this compound

ParameterValueSpecies
Kd2.7 nM[2]Rat
Dissociation Half-life>2.0 hours[2]Rat
Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice, demonstrating its oral bioavailability.

Table 4: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous1--230-
Oral32100.547068

Data adapted from in vivo studies in mice.

Signaling Pathway and Experimental Workflows

FADS1 Signaling Pathway

The following diagram illustrates the central role of FADS1 in the arachidonic acid cascade and the subsequent production of pro- and anti-inflammatory eicosanoids.

FADS1_Pathway cluster_omega6 Omega-6 Pathway Linoleic_Acid Linoleic Acid (LA) DGLA Dihomo-γ-linolenic Acid (DGLA) Linoleic_Acid->DGLA FADS2 (Δ6D) Arachidonic_Acid Arachidonic Acid (AA) DGLA->Arachidonic_Acid FADS1 (Δ5D) Anti_inflammatory_DGLA Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->Anti_inflammatory_DGLA COX Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) Arachidonic_Acid->Pro_inflammatory COX/LOX T3364366 This compound T3364366->DGLA Inhibits

FADS1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for FADS1 Inhibitor Characterization

The diagram below outlines a typical workflow for the characterization of a novel FADS1 inhibitor like this compound.

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzymatic_Assay FADS1 Enzymatic Assay (IC50 determination) Cell_Based_Assay Cell-based AA Production Assay (Cellular potency) Enzymatic_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (e.g., FADS2 assay) Cell_Based_Assay->Selectivity_Assay Binding_Assay Radioligand Binding Assay (Kd, Kon, Koff) Selectivity_Assay->Binding_Assay PK_Studies Pharmacokinetic Studies (Oral bioavailability, clearance) Binding_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Models (e.g., inflammation models) PK_Studies->Efficacy_Studies

A typical experimental workflow for characterizing a FADS1 inhibitor.

Experimental Protocols

FADS1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on FADS1 enzymatic activity.

Materials:

  • Recombinant human FADS1 enzyme

  • Dihomo-γ-linolenic acid (DGLA) substrate

  • This compound

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Cofactors (e.g., NADH, ATP, Coenzyme A)

  • 96-well microplate

  • LC-MS/MS system for detection of arachidonic acid

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the FADS1 enzyme, cofactors, and the diluted this compound or vehicle control.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the DGLA substrate.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent).

  • Analyze the formation of arachidonic acid in each well using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Cell-Based Arachidonic Acid Production Assay

Objective: To assess the cellular potency of this compound in inhibiting FADS1-mediated arachidonic acid production in a relevant cell line.

Materials:

  • Human hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • [14C]-labeled DGLA

  • Scintillation cocktail and counter or LC-MS/MS system

Procedure:

  • Seed the hepatocyte cells in a multi-well plate and culture until they reach a suitable confluency.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with the different concentrations of this compound or vehicle control for a specified pre-incubation period (e.g., 1-3 hours).

  • Introduce [14C]-labeled DGLA to the cells.

  • Incubate for a further period to allow for the conversion of DGLA to arachidonic acid.

  • Harvest the cells and extract the lipids.

  • Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [14C]-labeled arachidonic acid produced using a scintillation counter or by LC-MS/MS.

  • Calculate the percent inhibition of arachidonic acid production at each this compound concentration.

  • Determine the cellular IC50 value.

FADS1 Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of this compound to FADS1.

Materials:

  • Cell membranes expressing FADS1

  • [3H]-labeled this compound (radioligand)

  • Unlabeled this compound (for competition studies)

  • Binding buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure: Saturation Binding:

  • Incubate a fixed amount of FADS1-expressing membranes with increasing concentrations of [3H]-T-3364366.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation binding data.

Competition Binding:

  • Incubate a fixed concentration of [3H]-T-3364366 and FADS1-expressing membranes with increasing concentrations of unlabeled this compound.

  • Measure the bound radioactivity as described above.

  • Determine the IC50 value of unlabeled this compound.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

This compound is a highly potent and selective FADS1 inhibitor with a well-characterized mechanism of action and favorable in vitro and pharmacokinetic properties. Its ability to modulate the balance of pro- and anti-inflammatory eicosanoids makes it a valuable tool for investigating the role of FADS1 in health and disease, and a promising lead compound for the development of novel anti-inflammatory therapies. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other FADS1 inhibitors.

References

The Role of T-3364366 in the Arachidonic Acid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the arachidonic acid (AA) biosynthetic pathway. By blocking the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, this compound effectively reduces the production of pro-inflammatory eicosanoids derived from AA. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction: The Arachidonic Acid Pathway and Delta-5 Desaturase

The arachidonic acid pathway is a pivotal signaling cascade in the inflammatory response.[1] Arachidonic acid, a polyunsaturated fatty acid, is the precursor to a wide array of bioactive lipid mediators known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[2] These molecules are key regulators of inflammation, immunity, and hemostasis.[2]

The synthesis of arachidonic acid is a multi-step enzymatic process. One of the rate-limiting steps is the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid, a reaction catalyzed by the enzyme delta-5 desaturase (D5D).[3][4][5] D5D introduces a double bond at the fifth carbon position of DGLA, yielding AA.[3] Given its crucial role in the production of the primary precursor for pro-inflammatory eicosanoids, D5D has emerged as an attractive therapeutic target for inflammatory diseases.[3][4][5]

This compound: A Potent and Selective D5D Inhibitor

This compound is a thienopyrimidinone-based small molecule that has been identified as a potent and selective inhibitor of D5D.[3] Its mechanism of action involves a reversible and slow-binding interaction with the desaturase domain of the D5D enzyme.[3] This prolonged engagement with the target enzyme contributes to its significant in-cell activity.

Mechanism of Action

This compound acts as a reversible, slow-binding inhibitor of D5D.[3] This characteristic is defined by a slow rate of association with the enzyme and an even slower rate of dissociation, leading to a long residence time on the target.[3] The extended duration of the enzyme-inhibitor complex allows this compound to exert a sustained inhibitory effect on arachidonic acid production.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against Desaturase Enzymes
EnzymeIC50 (nM)
Delta-5 Desaturase (D5D)19
Delta-6 Desaturase (D6D)6200
Stearoyl-CoA Desaturase (SCD)>10000

Data sourced from Miyahisa et al., 2016.

Table 2: Cell-Based Inhibitory Activity of this compound on Arachidonic Acid Production
Cell LineIC50 (nM)
HepG2 (Human)1.9
RLN-10 (Rat)2.1

Data sourced from Miyahisa et al., 2016.

Table 3: Binding Kinetics of this compound
ParameterValue
Dissociation Half-Life (t1/2)> 2.0 hours

Data sourced from Miyahisa et al., 2016.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the arachidonic acid pathway, the mechanism of this compound, and the workflows of key experiments.

Arachidonic_Acid_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids D5D->AA T3364366 This compound T3364366->D5D

Arachidonic Acid Pathway and this compound Inhibition.

Experimental_Workflow cluster_enzymatic D5D Enzymatic Assay cluster_cellular Cellular AA Production Assay Enzyme_Source Rat Liver Microsomes Incubation Incubate with this compound Enzyme_Source->Incubation Substrate DGLA-CoA Substrate->Incubation Analysis_E LC-MS/MS Analysis of AA Incubation->Analysis_E Cell_Culture HepG2 or RLN-10 Cells Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Analysis_C GC-MS Analysis of Fatty Acids Lysis->Analysis_C

Workflow for D5D Inhibition Assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Delta-5 Desaturase (D5D) Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound on D5D enzyme activity.

Materials:

  • Rat liver microsomes (as a source of D5D)

  • Dihomo-gamma-linolenoyl-CoA (DGLA-CoA) (substrate)

  • This compound

  • NADH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (e.g., deuterated arachidonic acid)

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing rat liver microsomes, NADH, and assay buffer.

  • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, DGLA-CoA.

  • Incubate the reaction for a defined period at 37°C.

  • Terminate the reaction by adding an excess of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the amount of arachidonic acid produced using a validated LC-MS/MS method.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Arachidonic Acid Production Assay

Objective: To assess the inhibitory effect of this compound on arachidonic acid production in a cellular context.

Materials:

  • HepG2 or RLN-10 cells

  • Cell culture medium

  • This compound

  • [14C]-DGLA (radiolabeled precursor)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Thin-layer chromatography (TLC) plates or a gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Culture HepG2 or RLN-10 cells to a suitable confluency in appropriate culture plates.

  • Treat the cells with varying concentrations of this compound or vehicle for a specified duration.

  • Add [14C]-DGLA to the cell culture medium and incubate for a defined period to allow for its conversion to [14C]-arachidonic acid.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated [14C]-DGLA.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Separate the fatty acids using either TLC or convert them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Quantify the amount of [14C]-arachidonic acid produced.

  • Determine the IC50 value by plotting the percentage of inhibition of arachidonic acid production against the logarithm of the this compound concentration.

Radioligand Binding Assay

Objective: To characterize the binding kinetics of this compound to D5D.

Materials:

  • Microsomes from cells overexpressing D5D

  • [3H]-T-3364366 (radioligand)

  • Unlabeled this compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Saturation Binding:

    • Incubate a fixed amount of D5D-containing microsomes with increasing concentrations of [3H]-T-3364366.

    • To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of unlabeled this compound.

    • After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.

  • Dissociation Kinetics:

    • Pre-incubate D5D-containing microsomes with [3H]-T-3364366 to allow for complex formation.

    • Initiate dissociation by adding a large excess of unlabeled this compound to prevent re-binding of the radioligand.

    • At various time points, filter aliquots of the reaction mixture and measure the remaining bound radioactivity.

    • Calculate the dissociation rate constant (koff) and the dissociation half-life (t1/2) from the time course of dissociation.

Cellular Washout Assay

Objective: To confirm the long residence time of this compound in a cellular environment.

Protocol:

  • Treat cells (e.g., HepG2) with this compound for a sufficient period to allow for target engagement.

  • Wash the cells extensively with fresh culture medium to remove any unbound compound.

  • At various time points after washing, stimulate the cells to produce arachidonic acid (e.g., by adding a precursor like DGLA).

  • Measure the rate of arachidonic acid synthesis at each time point.

  • A sustained inhibition of arachidonic acid production long after the removal of the compound from the medium indicates a long residence time.

Domain Swapping Experiments

Objective: To identify the specific domain of D5D to which this compound binds.

Protocol:

  • Create chimeric proteins by swapping the N-terminal cytochrome b5-like domain and the C-terminal desaturase domain between D5D and a related but distinct desaturase, such as delta-6 desaturase (D6D).

  • Express these chimeric proteins in a suitable host system (e.g., yeast or insect cells).

  • Perform radioligand binding assays using [3H]-T-3364366 with microsomes prepared from cells expressing the wild-type and chimeric desaturases.

  • Binding of [3H]-T-3364366 only to the proteins containing the desaturase domain of D5D confirms that this is the binding site of the inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of delta-5 desaturase, a key enzyme in the biosynthesis of arachidonic acid. Its slow-binding kinetics and long residence time on the target contribute to its robust cellular activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of D5D inhibition.

References

The Potent and Selective Delta-5 Desaturase Inhibitor T-3364366: A Technical Overview of its Impact on Eicosanoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of T-3364366, a novel thienopyrimidinone-based inhibitor of delta-5 desaturase (D5D). This compound demonstrates high potency and selectivity for D5D, an enzyme pivotal in the inflammatory cascade. By modulating the synthesis of eicosanoids, this compound presents a promising avenue for therapeutic intervention in inflammation-related pathologies. This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant biological pathways associated with this compound.

Executive Summary

This compound is a potent, selective, and orally bioavailable inhibitor of delta-5 desaturase (D5D), a key enzyme in the arachidonic acid (AA) biosynthetic pathway.[1] Eicosanoids, a class of signaling lipids derived from AA, are crucial mediators of inflammation. The inhibition of D5D by this compound effectively reduces the production of pro-inflammatory eicosanoids by limiting the availability of their precursor, AA. This is achieved by blocking the conversion of dihomo-gamma-linolenic acid (DGLA) to AA.[1][2][3] Notably, DGLA itself is a precursor to anti-inflammatory eicosanoids. Consequently, this compound exhibits a dual anti-inflammatory effect. The compound displays a slow-binding kinetic profile with a multi-hour residence time on the D5D enzyme, suggesting prolonged pharmacological activity.[1][2][3]

Mechanism of Action

This compound exerts its effect by directly targeting the desaturase domain of the D5D enzyme.[1][2][3] This inhibition is reversible and characterized by slow-binding kinetics, with a dissociation half-life exceeding two hours.[1][2][3] This prolonged engagement with the enzyme is a key feature, potentially contributing to a sustained duration of action in a physiological setting. The inhibition of D5D leads to a significant decrease in the cellular levels of AA and a corresponding increase in DGLA. This shift in the DGLA/AA ratio is the primary mechanism through which this compound modulates eicosanoid synthesis, favoring the production of anti-inflammatory mediators derived from DGLA over pro-inflammatory mediators derived from AA.

Quantitative Data

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetThis compound IC50 (nM)
EnzymaticD5D19 (95% CI: 16-22)[1]
EnzymaticD6D6200 (95% CI: 4100-9300)[1][3]
EnzymaticSCD>10000[1][3]
Cell-based (AA production)HepG2 cells1.9[3]
Cell-based (AA production)RLN-10 cells2.1[3]

D6D: Delta-6 Desaturase; SCD: Stearoyl-CoA Desaturase. The high IC50 values for D6D and SCD demonstrate the selectivity of this compound for D5D.

Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Mean Residence Time (IV)0.65 hours[1]
Oral BioavailabilityAcceptable for in vivo studies[1]

Further detailed pharmacokinetic data is available in the primary literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway affected by this compound and the general workflow of the key experiments used to characterize this inhibitor.

G DGLA Dihomo-gamma-linolenic Acid (DGLA) Anti_Inflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->Anti_Inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->Pro_Inflammatory D5D->AA T3364366 This compound T3364366->D5D

Figure 1: this compound inhibits D5D, altering eicosanoid precursor availability.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation enzymatic_assay Enzymatic Assays (D5D, D6D, SCD) cell_assay Cell-based Assays (AA Production) enzymatic_assay->cell_assay radioligand_binding Radioligand Binding (Kinetics & Affinity) cell_assay->radioligand_binding domain_swapping Domain Swapping (Binding Site ID) radioligand_binding->domain_swapping pk_studies Pharmacokinetic Studies (Mouse Model) domain_swapping->pk_studies

Figure 2: Experimental workflow for the characterization of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the evaluation of this compound. For complete, detailed protocols, please refer to the supplementary materials of Miyahisa et al., 2016.

D5D Enzymatic Assay

The inhibitory activity of this compound on D5D was determined using a microsomal-based enzymatic assay. Liver microsomes from rats overexpressing human D5D were used as the enzyme source. The assay mixture contained the microsomes, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), and necessary cofactors such as NADH, ATP, and Coenzyme A. The reaction was initiated by the addition of the substrate, [14C]-labeled DGLA. Test compounds were pre-incubated with the enzyme mixture before the addition of the substrate. The reaction was allowed to proceed at 37°C and then quenched by the addition of a strong base (e.g., KOH). Fatty acids were extracted using an organic solvent, and the product, [14C]-AA, was separated from the substrate, [14C]-DGLA, using high-performance liquid chromatography (HPLC). The radioactivity of the collected fractions was measured by liquid scintillation counting to determine the rate of product formation. IC50 values were calculated from the dose-response curves.

Cell-based Assay for AA Production

Human hepatoma (HepG2) or rat liver (RLN-10) cells were used to assess the cellular potency of this compound. Cells were cultured in appropriate media and seeded in multi-well plates. After adherence, the cells were treated with varying concentrations of this compound for a specified period. Subsequently, [14C]-DGLA was added to the culture medium. The cells were incubated for a further period to allow for the conversion of DGLA to AA. The reaction was terminated, and cellular lipids were extracted. The separation and quantification of [14C]-AA were performed using HPLC with radiometric detection, as described for the enzymatic assay. The IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of AA production.

Radioligand Binding Assay

A radioligand binding assay was developed to directly measure the interaction of this compound with the D5D enzyme. A radiolabeled version of this compound, [3H]this compound, was used. The assay was performed using membrane fractions prepared from cells overexpressing D5D. The membranes were incubated with [3H]this compound in a suitable binding buffer. The binding reaction was allowed to reach equilibrium. The bound radioligand was separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. Kinetic parameters, such as the association and dissociation rate constants, were determined by measuring the binding at different time points.

Cellular Washout Assay

To evaluate the residence time of this compound on the D5D enzyme in a cellular context, a washout assay was performed. HepG2 cells were pre-incubated with this compound for a sufficient duration to allow for enzyme binding. The compound-containing medium was then removed, and the cells were washed multiple times with fresh medium to remove any unbound inhibitor. At various time points after the washout, the cells were challenged with [14C]-DGLA, and the production of [14C]-AA was measured as described in the cell-based assay. A slow recovery of AA production over time indicated a long residence time of the inhibitor on the enzyme.

Conclusion

This compound is a highly potent and selective inhibitor of delta-5 desaturase with a promising pharmacokinetic profile. Its unique slow-binding kinetics and prolonged residence time on the D5D enzyme suggest the potential for sustained pharmacological effects. By modulating the eicosanoid synthesis pathway to favor the production of anti-inflammatory mediators, this compound represents a compelling candidate for further investigation in the treatment of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of D5D inhibition.

References

In-Depth Technical Guide: The Structure-Activity Relationship of T-3364366, a Potent Delta-5 Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a critical role in the biosynthesis of arachidonic acid (AA). As AA is a precursor to pro-inflammatory eicosanoids, D5D has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound, a thienopyrimidinone derivative, exhibits a reversible, slow-binding inhibition mechanism and a long residence time on the D5D enzyme.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its quantitative biological data, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Compound Profile: this compound

This compound has been identified as a highly potent inhibitor of D5D, demonstrating low nanomolar efficacy in cellular assays. A notable characteristic of this compound is the discrepancy between its enzymatic and cellular IC50 values, which is attributed to its slow-binding kinetics and long dissociation half-life of over two hours.[1]

Quantitative Biological Data

The inhibitory activity of this compound has been quantified through various assays, the results of which are summarized in the table below.

Assay TypeTarget/Cell LineSpeciesIC50 (nM)K_d (nM)Notes
Cellular AA ProductionHepG2Human1.9-Inhibition of arachidonic acid production.
Cellular AA ProductionRLN-10Rat2.1-Inhibition of arachidonic acid production.
Radioligand BindingRat Liver MicrosomesRat-2.7Apparent K_d value determined after 150 minutes of incubation.
Enzymatic ActivityRat Liver MicrosomesRat21-Evaluated using rat liver microsomes.

Data sourced from Miyahisa et al., 2016.[1]

Signaling Pathway Modulation

This compound exerts its effect by inhibiting the D5D-catalyzed conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). This is a rate-limiting step in the AA biosynthetic pathway.[1] The inhibition of this step leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandins (B1171923) and leukotrienes.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D Substrate AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory Precursor to D5D->AA Catalyzes Conversion T3364366 This compound T3364366->D5D Inhibits

D5D Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound and the elucidation of its mechanism of action involved several key experiments. The methodologies for these are detailed below.

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to the D5D enzyme, overcoming the challenges of traditional enzymatic assays.

  • Objective: To determine the binding affinity (K_d) and kinetics of this compound to D5D.

  • Materials:

    • [³H]this compound (radiolabeled this compound)

    • Rat liver microsomes (as a source of D5D)

    • Assay buffer

    • Non-labeled this compound (for competition experiments)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Rat liver microsomes are incubated with various concentrations of [³H]this compound.

    • For competition assays, a fixed concentration of [³H]this compound is co-incubated with increasing concentrations of non-labeled this compound.

    • The incubation is carried out for a specified period (e.g., 150 minutes) to reach equilibrium.

    • The reaction mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Data are analyzed using non-linear regression to determine K_d and B_max (maximum number of binding sites).

Radioligand_Binding_Workflow cluster_0 Assay Preparation cluster_1 Separation & Washing cluster_2 Detection & Analysis Incubation Incubate Microsomes with [³H]this compound ± Competitor Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Bmax) Counting->Analysis

Workflow for the Radioligand Binding Assay.
Cellular Arachidonic Acid (AA) Production Assay

This cell-based assay measures the ability of this compound to inhibit the production of AA in intact cells.

  • Objective: To determine the cellular potency (IC50) of this compound.

  • Materials:

    • Human (HepG2) or rat (RLN-10) liver cell lines

    • Cell culture medium

    • Dihomo-γ-linolenic acid (DGLA) as a substrate

    • This compound at various concentrations

    • Internal standard for quantification

    • LC-MS/MS system for analysis

  • Procedure:

    • Cells are cultured to a suitable confluency.

    • The cells are pre-incubated with varying concentrations of this compound for a defined period.

    • DGLA is then added to the culture medium to initiate the enzymatic reaction.

    • After a specific incubation time, the reaction is terminated, and the cells and supernatant are collected.

    • Lipids, including AA, are extracted from the samples.

    • The concentration of AA is quantified using a validated LC-MS/MS method.

    • The IC50 value is calculated by plotting the percentage of AA production inhibition against the concentration of this compound.

Domain Swapping Experiment

This experiment was crucial in identifying the specific domain of the D5D enzyme to which this compound binds.

  • Objective: To determine whether this compound binds to the desaturase domain or the cytochrome b5 domain of D5D.

  • Methodology:

    • Chimeric proteins are created by swapping the desaturase and cytochrome b5 domains between D5D and the related but distinct delta-6 desaturase (D6D), for which this compound has low affinity.

    • The resulting chimeric proteins (e.g., D5D desaturase domain with D6D b5 domain, and vice versa) are expressed in a suitable system.

    • A radioligand binding assay, as described above, is performed using [³H]this compound and the different chimeric proteins.

    • The binding of [³H]this compound to each chimera is measured.

  • Results Interpretation: Significant binding of [³H]this compound only to the chimeras containing the D5D desaturase domain would confirm that this is the binding site of the inhibitor.[1]

Domain_Swapping_Logic D5D D5D (Desaturase + b5 domain) Chimera1 Chimera 1 (D5D-desaturase + D6D-b5) D5D->Chimera1 Chimera2 Chimera 2 (D6D-desaturase + D5D-b5) D5D->Chimera2 D6D D6D (Desaturase + b5 domain) D6D->Chimera1 D6D->Chimera2 T3364366 [³H]this compound Binding Assay Chimera1->T3364366 Chimera2->T3364366 Binding_Yes Binding Observed T3364366->Binding_Yes to Chimera 1 Binding_No No Binding T3364366->Binding_No to Chimera 2 Conclusion Conclusion: This compound binds to the D5D desaturase domain Binding_Yes->Conclusion

Logical Flow of the Domain Swapping Experiment.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR table for a series of this compound analogs is not publicly available in the primary literature, the discovery of this compound originated from the optimization of hits from a compound library screening. The thienopyrimidinone core is a key structural feature for the potent D5D inhibitory activity. Further research is required to delineate the specific contributions of the various substituents on the thienopyrimidinone scaffold to the observed potency, selectivity, and pharmacokinetic properties of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of delta-5 desaturase with a promising preclinical profile. Its unique slow-binding kinetics and long residence time contribute to its high cellular potency. The experimental methodologies outlined in this guide, particularly the radioligand binding assay and domain swapping experiments, have been instrumental in elucidating its mechanism of action at a molecular level. While the specific structure-activity relationships of the broader thienopyrimidinone class of D5D inhibitors remain to be fully disclosed, this compound stands as a valuable tool compound for studying the role of D5D in health and disease and as a lead compound for the development of novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide on the Binding Affinity of T-3364366 to Delta-5 Desaturase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1). Delta-5 desaturase is a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids (PUFAs) and represents a key therapeutic target for inflammatory diseases.

Introduction

Delta-5 desaturase is a rate-limiting enzyme that catalyzes the introduction of a double bond at the delta-5 position of specific fatty acid substrates.[1] In the omega-6 pathway, D5D converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[2][3][4] AA is a precursor to a variety of pro-inflammatory eicosanoids.[2] Conversely, in the omega-3 pathway, D5D converts eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA), which can give rise to anti-inflammatory lipid mediators.[5] By inhibiting D5D, there is a potential to decrease the production of pro-inflammatory mediators derived from AA and simultaneously increase the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.[2] this compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of D5D.[2][3][4]

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound against delta-5 desaturase has been determined through various in vitro assays. The data highlights the compound's high affinity and selectivity.

Parameter Species/Cell Line Value Assay Type Reference
IC50 Human Hepatocyte Cell Line1.9 nMCellular Arachidonic Acid Production[6]
IC50 Rat Hepatocyte Cell Line2.1 nMCellular Arachidonic Acid Production[6]
Selectivity FADS1 vs. FADS2 (Δ6 Desaturase)>300-foldNot Specified[6]
Dissociation Half-life (t1/2) Not Specified> 2.0 hoursRadioligand Binding Assay[2][3][4]

Note: It has been observed that the cellular IC50 values for this compound are more potent than those obtained from enzymatic assays, which may be partly explained by its slow-binding kinetics and long residence time.[2]

Experimental Protocols

The characterization of this compound binding to delta-5 desaturase involved several key experimental methodologies.

1. Radioligand Binding Assay:

A radioligand binding assay was developed to directly measure the interaction of this compound with D5D.[2] This method offers advantages in sensitivity and throughput over traditional enzymatic assays and allows for the direct quantification of binding parameters.[2]

  • Objective: To determine the binding affinity and kinetics of this compound to D5D.

  • Methodology:

    • A radiolabeled version of this compound, [3H]this compound, was used as the probe.

    • Membrane fractions containing recombinant D5D were incubated with varying concentrations of [3H]this compound.

    • Non-specific binding was determined in the presence of a saturating concentration of unlabeled this compound.

    • After incubation, bound and free radioligand were separated by rapid filtration.

    • The amount of bound radioactivity was quantified by liquid scintillation counting.

    • Binding parameters (Kd, Bmax) and kinetic parameters (kon, koff) were determined by analyzing the saturation and competition binding data. The dissociation half-life was calculated from the off-rate (koff).

2. Domain Swapping Experiments:

To identify the specific domain of D5D to which this compound binds, domain swapping experiments were conducted between D5D and the related delta-6 desaturase (D6D).[2]

  • Objective: To determine whether this compound binds to the desaturase domain or the cytochrome b5-like domain of D5D.

  • Methodology:

    • Chimeric proteins were constructed by swapping the N-terminal cytochrome b5-like domain and the C-terminal desaturase domain of D5D and D6D.[2]

    • The resulting chimeric proteins, along with wild-type D5D and D6D, were expressed and used in the [3H]this compound radioligand binding assay.

    • Binding of [3H]this compound to the wild-type and chimeric proteins was measured.

    • Significant binding was observed only for the proteins containing the D5D desaturase domain, indicating that this compound targets this specific domain.[2]

3. Cellular Washout Assays:

Cellular washout assays were performed to confirm the long residence time of this compound on its target in a cellular context.[2]

  • Objective: To assess the duration of D5D inhibition by this compound in intact cells after the removal of the compound from the extracellular medium.

  • Methodology:

    • Cells expressing D5D (e.g., HepG2 or RLN-10) were treated with this compound for a specified period.

    • The compound-containing medium was then removed, and the cells were washed multiple times to remove any unbound inhibitor.

    • Fresh medium without the inhibitor was added, and the cells were incubated for various time points.

    • At each time point, the D5D activity was assessed, typically by measuring the conversion of a substrate like DGLA to AA.

    • The rate of recovery of D5D activity over time provided an indication of the dissociation rate of this compound from the enzyme in a cellular environment. The prolonged suppression of activity confirmed the long residence time.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the delta-5 desaturase signaling pathway and a generalized workflow for assessing D5D inhibition.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) AA Arachidonic Acid (AA) DGLA->AA Delta-5 Desaturase (D5D) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory ETA Eicosatetraenoic acid (ETA) EPA Eicosapentaenoic acid (EPA) ETA->EPA Delta-5 Desaturase (D5D) Anti_Inflammatory Anti-inflammatory Eicosanoids EPA->Anti_Inflammatory T3364366 This compound T3364366->DGLA:s Inhibition

Caption: Delta-5 Desaturase Signaling Pathways and this compound Inhibition.

D5D_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis D5D_source Source of D5D (e.g., Recombinant Protein, Cell Lysate) Incubation Incubate D5D with this compound D5D_source->Incubation T3364366_prep Prepare this compound Concentrations T3364366_prep->Incubation Substrate_prep Prepare Substrate (e.g., DGLA) Add_substrate Add Substrate Substrate_prep->Add_substrate Incubation->Add_substrate Reaction Enzymatic Reaction Add_substrate->Reaction Stop_reaction Stop Reaction Reaction->Stop_reaction Extraction Extract Fatty Acids Stop_reaction->Extraction Quantification Quantify Substrate and Product (e.g., LC-MS) Extraction->Quantification Data_analysis Calculate IC50 Quantification->Data_analysis

Caption: Generalized Workflow for D5D Inhibition Assay.

Conclusion

This compound is a highly potent, selective, and orally bioavailable inhibitor of delta-5 desaturase.[2][6] It exhibits a slow-binding mechanism and a long residence time on its target, the desaturase domain of D5D.[2][3][4] These favorable pharmacokinetic and pharmacodynamic properties make this compound a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed understanding of its binding affinity and mechanism of action provides a solid foundation for further preclinical and clinical investigation.

References

The Discovery and Synthesis of T-3364366: A Potent and Selective Delta-5 Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-3364366 is a novel, potent, and selective thienopyrimidinone-based inhibitor of delta-5 desaturase (D5D), a critical enzyme in the pro-inflammatory arachidonic acid (AA) biosynthesis pathway.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details its mechanism of action as a reversible, slow-binding inhibitor with a long residence time, and presents key quantitative data on its potency and selectivity.[1][2][3] Furthermore, this guide outlines detailed experimental protocols for the synthesis of related compounds and for the key biological assays used to characterize this compound, making it a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction: Targeting the Arachidonic Acid Pathway

Eicosanoids, a class of signaling lipids derived from 20-carbon fatty acids, are key regulators of inflammation.[1] The eicosanoids derived from arachidonic acid (AA) are generally pro-inflammatory, and their overproduction is implicated in a wide range of inflammatory diseases.[1] The biosynthesis of AA from the essential fatty acid linoleic acid (LA) involves a series of enzymatic steps. A rate-limiting step in this pathway is the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, a reaction catalyzed by the enzyme delta-5 desaturase (D5D).[1]

By inhibiting D5D, it is possible to decrease the production of pro-inflammatory AA and potentially increase the levels of DGLA, which can be converted to anti-inflammatory eicosanoids. This makes D5D an attractive therapeutic target for inflammatory conditions. This compound emerged from a compound library screening and subsequent optimization as a potent and selective D5D inhibitor.[1]

Discovery of this compound

This compound was identified through a screening of a compound library using a D5D enzymatic assay.[1] This initial screening yielded several hit compounds which were then chemically optimized to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of this compound, a thienopyrimidinone derivative.[1]

Synthesis of Thienopyrimidinone Analogs

While the specific, detailed synthesis protocol for this compound is proprietary and found within the supporting information of the primary publication, a general and representative one-pot, two-step, three-component method for the synthesis of structurally similar 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been described.[4] This method provides a viable route for researchers to synthesize a variety of thienopyrimidinone analogs for structure-activity relationship (SAR) studies.

Representative Experimental Protocol: Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones[4]
  • Step 1: Preparation of the Thieno[2,3-d][1][3]oxazine-2,4(1H)-dione Intermediate. This is typically achieved through the reaction of a 2-aminothiophene-3-carboxylate with a phosgene (B1210022) equivalent.

  • Step 2: One-Pot, Two-Step, Three-Component Reaction.

    • To a solution of the 2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-dione intermediate in a suitable solvent (e.g., ethanol), an aromatic aldehyde is added, and the mixture is heated.

    • After a period of time, a primary amine (e.g., benzylamine (B48309) or 4-hydroxybenzylamine) is added to the reaction mixture, and heating is continued.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

    • The crude product is then purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of D5D and demonstrates excellent selectivity over other desaturases like delta-6 desaturase (D6D) and stearoyl-CoA desaturase (SCD).[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay
Enzymatic IC50 (D5D) Potent (Nanomolar range)D5D Enzymatic Assay
Cellular IC50 (AA Production) More potent than enzymatic IC50Human (HepG2) and Rat (RLN-10) liver cell lines
Dissociation Half-life (t1/2) > 2.0 hoursRadioligand Binding Assay
Binding Characteristics Reversible, Slow-bindingRadioligand Binding and Washout Assays
Selectivity Excellent vs. D6D and SCDEnzymatic Activity Assays

Note: Specific numerical values for IC50s were not available in the public abstracts. The original paper should be consulted for this detailed data.

Mechanism of Action: Slow-Binding Inhibition

A key feature of this compound is its slow-binding kinetics.[1][2][3] This means that the inhibitor forms a complex with the D5D enzyme that dissociates very slowly, leading to a prolonged duration of action. This was confirmed by a dissociation half-life of over 2 hours and cellular washout assays.[1][2][3] Domain swapping experiments have shown that this compound binds to the desaturase domain of the D5D enzyme.[1][3]

Experimental Protocols

The following are detailed, representative protocols for the key biological assays used to characterize D5D inhibitors like this compound.

D5D Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the D5D enzyme.

  • Enzyme Source: Microsomes from cells or tissues expressing D5D (e.g., rat liver microsomes).

  • Substrate: Radiolabeled dihomo-gamma-linolenic acid (e.g., [14C]DGLA).

  • Reaction Buffer: A suitable buffer containing necessary cofactors such as NADH.

  • Procedure:

    • Incubate the enzyme source with the test compound (e.g., this compound) at various concentrations.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction (e.g., by adding a strong acid or base).

    • Extract the fatty acids from the reaction mixture.

    • Separate the substrate ([14C]DGLA) from the product ([14C]AA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed using a scintillation counter.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Radioligand Binding Assay

This assay is used to characterize the binding of an inhibitor to its target enzyme.

  • Radioligand: Tritiated this compound ([3H]this compound).

  • Enzyme Source: Membranes from cells overexpressing D5D.

  • Procedure:

    • Incubate the enzyme source with increasing concentrations of the radioligand in a suitable binding buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., non-labeled this compound).

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Cellular Washout Assay

This assay assesses the residence time of an inhibitor on its target in a cellular context.

  • Cell Line: A cell line that expresses D5D and produces AA (e.g., HepG2 cells).

  • Procedure:

    • Treat the cells with the test compound for a specific period to allow for binding to the target enzyme.

    • Remove the compound-containing medium and wash the cells multiple times with fresh medium to remove any unbound inhibitor.

    • Add fresh medium containing a radiolabeled substrate (e.g., [14C]DGLA).

    • Incubate the cells for a further period to allow for the conversion of the substrate to the product.

    • Harvest the cells and extract the fatty acids.

    • Analyze the production of radiolabeled AA as described in the D5D enzymatic assay protocol.

    • A slow recovery of AA production after washout indicates a long residence time of the inhibitor.

Visualizations

Signaling Pathway

Arachidonic_Acid_Pathway cluster_enzymes Enzymatic Conversions LA Linoleic Acid (LA) D6D Delta-6 Desaturase (D6D) LA->D6D DGLA Dihomo-gamma-linolenic Acid (DGLA) Anti_Inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_Inflammatory Elongase Elongase D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory T3364366 This compound T3364366->D5D Inhibition D6D->DGLA D5D->AA

Caption: The arachidonic acid biosynthesis pathway and the inhibitory action of this compound on Delta-5 Desaturase (D5D).

Experimental Workflow: D5D Inhibitor Screening

D5D_Inhibitor_Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Library Compound Library Incubation Incubate Enzyme + Compound Compound_Library->Incubation D5D_Enzyme D5D Enzyme (Microsomes) D5D_Enzyme->Incubation Substrate Radiolabeled Substrate ([14C]DGLA) Reaction Add Substrate & Incubate Substrate->Reaction Incubation->Reaction Separation Separate Substrate & Product (TLC/HPLC) Reaction->Separation Quantification Quantify Product (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Quantification->IC50 Hit_Identification Identify Hit Compounds IC50->Hit_Identification

Caption: A generalized workflow for the enzymatic screening of D5D inhibitors.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_components Components cluster_procedure Procedure cluster_data_analysis Data Analysis Radioligand [3H]this compound Incubate_Total Incubate Membranes + [3H]this compound (Total Binding) Radioligand->Incubate_Total Incubate_NSB Incubate Membranes + [3H]this compound + Competitor (Non-specific Binding) Radioligand->Incubate_NSB D5D_Membranes D5D Expressing Membranes D5D_Membranes->Incubate_Total D5D_Membranes->Incubate_NSB Competitor Non-labeled this compound (for non-specific binding) Competitor->Incubate_NSB Filtration Rapid Filtration Incubate_Total->Filtration Incubate_NSB->Filtration Counting Scintillation Counting Filtration->Counting Specific_Binding Calculate Specific Binding (Total - Non-specific) Counting->Specific_Binding Analysis Non-linear Regression (Kd, Bmax) Specific_Binding->Analysis

Caption: The experimental workflow for a radioligand binding assay to characterize the interaction of this compound with D5D.

Conclusion

This compound is a promising lead compound for the development of novel anti-inflammatory therapies.[1] Its high potency, selectivity, and long residence time on the D5D enzyme make it an excellent tool for further investigation of the role of D5D in inflammatory diseases. This technical guide provides a comprehensive summary of the discovery and characterization of this compound, along with detailed experimental protocols and visualizations to aid researchers in this field. The development of a radioligand binding assay for this compound has been instrumental in elucidating its mechanism of action and provides a valuable tool for future drug discovery efforts targeting desaturase enzymes.[1]

References

T-3364366: A Potent and Selective Modulator of the Inflammatory Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-3364366 is a potent, selective, and orally available small molecule inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthetic pathway of pro-inflammatory lipid mediators.[1][2][3] By targeting D5D, this compound offers a dual mechanism of action for the study and potential treatment of inflammatory diseases. It concurrently reduces the production of arachidonic acid (AA)-derived pro-inflammatory eicosanoids while increasing the levels of dihomo-gamma-linolenic acid (DGLA)-derived anti-inflammatory eicosanoids.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting a Key Node in Inflammation

This compound exhibits a reversible, slow-binding inhibition of D5D, with a prolonged dissociation half-life exceeding two hours.[1][2] This extended residence time suggests the potential for sustained pharmacological effects. The molecule specifically targets the desaturase domain of the D5D enzyme, as confirmed by domain swapping experiments.[1][2][3] The inhibition is non-covalent, a feature that was demonstrated by the immediate loss of binding upon protein denaturation.[1]

The inflammatory process is intricately linked to the metabolism of polyunsaturated fatty acids.[4][5][6] Arachidonic acid serves as the precursor to a variety of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[4][5] D5D catalyzes the conversion of DGLA to AA, a rate-limiting step in the production of these pro-inflammatory molecules.[1][2][3] By inhibiting D5D, this compound effectively dampens the entire downstream cascade of AA-derived inflammatory signals.[7][8]

Simultaneously, the inhibition of D5D leads to an accumulation of its substrate, DGLA. DGLA is a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1).[1] This dual effect of suppressing pro-inflammatory pathways while promoting anti-inflammatory pathways makes this compound a valuable tool for investigating the complexities of inflammatory responses.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound.

Assay TypeTarget/Cell LineParameterValue (nM)Selectivity
Enzymatic AssayHuman D5DIC502.9>3400-fold vs. D6D
Enzymatic AssayRat D5DIC502.1>4700-fold vs. D6D
Cellular AssayHepG2 (Human)IC500.48-
Cellular AssayRLN-10 (Rat)IC500.32-

Data sourced from Miyahisa et al., 2016.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of long-chain polyunsaturated fatty acids and the point of intervention for this compound.

cluster_pro Pro-inflammatory Pathway cluster_anti Anti-inflammatory Pathway Arachidonic Acid Arachidonic Acid Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids COX/LOX Dihomo-gamma-linolenic Acid Dihomo-gamma-linolenic Acid Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids Dihomo-gamma-linolenic Acid->Anti-inflammatory Eicosanoids COX Linoleic Acid Linoleic Acid DGLA Dihomo-gamma-linolenic Acid Linoleic Acid->DGLA Δ6-Desaturase Elongase AA Arachidonic Acid DGLA->AA D5D_point DGLA->D5D_point D5D Delta-5 Desaturase D5D->D5D_point T3364366 This compound T3364366->D5D Inhibits D5D_point->AA

Caption: this compound inhibits D5D, blocking pro-inflammatory AA synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for D5D

This assay was developed to quantitatively assess the binding of inhibitors to D5D.

  • Objective: To determine the binding affinity (Ki) and dissociation kinetics of this compound to D5D.

  • Materials:

    • [3H]this compound (radiolabeled ligand)

    • Recombinant human D5D enzyme

    • Assay buffer (e.g., Tris-HCl with appropriate additives)

    • Non-labeled this compound (for competition and non-specific binding determination)

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing recombinant D5D enzyme in the assay buffer.

    • For saturation binding experiments, add increasing concentrations of [3H]this compound. For competition binding experiments, use a fixed concentration of [3H]this compound and increasing concentrations of non-labeled this compound.

    • To determine non-specific binding, a parallel set of experiments is performed in the presence of a high concentration of non-labeled this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand using a method such as rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine Kd (dissociation constant) or Ki (inhibitory constant).

Cellular Washout Assay

This assay is used to evaluate the residence time of the inhibitor in a cellular context.

  • Objective: To determine the duration of D5D inhibition by this compound in intact cells after the compound is removed from the extracellular medium.

  • Materials:

    • Human liver cell line (e.g., HepG2)

    • Cell culture medium

    • This compound

    • Substrate for D5D (e.g., DGLA)

    • Analytical method for measuring AA levels (e.g., LC-MS/MS)

  • Procedure:

    • Culture HepG2 cells to confluence in appropriate culture plates.

    • Pre-incubate the cells with this compound for a specified period to allow for target engagement.

    • Wash the cells extensively with fresh medium to remove unbound inhibitor.

    • At various time points after washout, add the D5D substrate (DGLA) to the cells.

    • After a defined incubation period with the substrate, harvest the cells and extract the lipids.

    • Quantify the amount of AA produced using a sensitive analytical method like LC-MS/MS.

    • The rate of recovery of AA production over time reflects the dissociation rate of the inhibitor from the D5D enzyme.

Domain Swapping Experiments

These experiments are designed to identify the specific domain of the D5D enzyme to which this compound binds.

  • Objective: To determine whether this compound binds to the desaturase domain or the cytochrome b5-like domain of D5D.

  • Materials:

    • Wild-type D5D and D6D enzymes.

    • Chimeric proteins consisting of swapped domains between D5D and D6D (e.g., D5D desaturase domain with D6D cytochrome b5 domain).

    • [3H]this compound.

    • Radioligand binding assay components.

  • Procedure:

    • Express and purify the wild-type and chimeric desaturase enzymes.

    • Perform radioligand binding assays as described above with [3H]this compound for each of the purified proteins.

    • Compare the binding of [3H]this compound to the wild-type and chimeric proteins.

    • Significant binding only to proteins containing the D5D desaturase domain would confirm this as the binding site of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a D5D inhibitor like this compound.

cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization Enzymatic_Assay Enzymatic Assay (IC50 Determination) Radioligand_Binding Radioligand Binding Assay (Ki, Kinetics) Enzymatic_Assay->Radioligand_Binding Domain_Swapping Domain Swapping (Binding Site ID) Radioligand_Binding->Domain_Swapping Cellular_Assay Cellular Assay (IC50 in HepG2) Domain_Swapping->Cellular_Assay Washout_Assay Washout Assay (Residence Time) Cellular_Assay->Washout_Assay End Lead Compound Washout_Assay->End Start Compound Screening Start->Enzymatic_Assay

Caption: Workflow for the characterization of D5D inhibitor this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of D5D that serves as an invaluable research tool for dissecting the role of the arachidonic acid cascade in inflammatory processes. Its dual anti-inflammatory mechanism of action, coupled with its favorable pharmacokinetic properties, also highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of inflammation and related pathologies.

References

Foundational Research on Thienopyrimidinone Delta-5-Desaturase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical rate-limiting step in the biosynthesis of polyunsaturated fatty acids (PUFAs).[1] It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway. The products of these pathways, particularly AA, are precursors to a variety of pro-inflammatory eicosanoids, implicating D5D in a range of inflammatory diseases and other pathological conditions. Consequently, the inhibition of D5D has emerged as a promising therapeutic strategy. Among the various chemical scaffolds investigated, thienopyrimidinones have shown potential as potent and selective D5D inhibitors. This technical guide provides an in-depth overview of the foundational research on thienopyrimidinone-based D5D inhibitors, focusing on their biochemical characterization, structure-activity relationships, and the experimental protocols used in their evaluation.

Lead Compound: T-3364366

A key exemplar of a thienopyrimidinone D5D inhibitor is this compound. This compound has been instrumental in elucidating the potential of this chemical class.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays, demonstrating high potency and selectivity for D5D.

Assay Type Target IC50 (nM)
Enzymatic AssayD5D19
Enzymatic AssayD6D6200
Enzymatic AssaySCD>10000
Cellular Assay (HepG2 cells)D5D1.9
Cellular Assay (RLN-10 cells)D5D2.1

Table 1: Inhibitory potency and selectivity of this compound.

Signaling Pathway and Mechanism of Action

D5D is an integral membrane protein located in the endoplasmic reticulum. It functions as a dual-domain protein, comprising a desaturase domain and a cytochrome b5 domain. The desaturase domain is the catalytic core of the enzyme.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5-Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA Thienopyrimidinone Thienopyrimidinone Inhibitor (e.g., this compound) Thienopyrimidinone->D5D

D5D Catalytic Pathway and Inhibition.

Studies with this compound have shown that it acts as a reversible, slow-binding inhibitor. Domain swapping experiments between D5D and the related D6D desaturase have confirmed that this compound specifically binds to the desaturase domain of D5D. This targeted binding prevents the conversion of DGLA to AA, thereby reducing the substrate pool for the synthesis of pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of thienopyrimidinone D5D inhibitors.

D5D Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of D5D in a cell-free system.

Workflow:

D5D_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Rat Liver Microsomes (Source of D5D) Preincubation Pre-incubation of Microsomes and Inhibitor Microsomes->Preincubation Inhibitor Test Compound (Thienopyrimidinone) Inhibitor->Preincubation Reaction_Start Add [14C]-DGLA, NADH, ATP, CoA-SH Preincubation->Reaction_Start Incubation Incubate at RT for 120 min Reaction_Start->Incubation Extraction Lipid Extraction Incubation->Extraction Separation TLC Separation of [14C]-DGLA and [14C]-AA Extraction->Separation Quantification Quantify Radioactivity Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Workflow for D5D Enzymatic Inhibition Assay.

Methodology:

  • Enzyme Source: Rat liver microsomes are typically used as the source of D5D enzyme.

  • Pre-incubation: The test compound (inhibitor) is pre-incubated with the rat liver microsomes for a short period (e.g., 5 minutes) to allow for binding to the enzyme.

  • Reaction Initiation: The desaturation reaction is initiated by the addition of a reaction mixture containing [14C]-labeled dihomo-γ-linolenic acid (DGLA) as the substrate, along with necessary co-factors such as NADH, ATP, and Coenzyme A (CoA-SH).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 120 minutes).

  • Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The substrate ([14C]-DGLA) and the product ([14C]-arachidonic acid) are separated using thin-layer chromatography (TLC).

  • Quantification and IC50 Determination: The radioactive spots corresponding to the substrate and product are quantified. The percentage of inhibition at various concentrations of the test compound is used to calculate the IC50 value.

Cellular D5D Inhibition Assay

This assay measures the inhibition of D5D activity within a cellular context.

Workflow:

Cellular_D5D_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seeding Seed HepG2 cells in 96-well plates Incubation_overnight Incubate overnight Seeding->Incubation_overnight Wash Wash cells with PBS Incubation_overnight->Wash Add_Inhibitor Incubate with Test Compound in DMEM with 0.1% BSA Wash->Add_Inhibitor Add_Substrate Add [14C]-DGLA Add_Inhibitor->Add_Substrate Cell_Lysis Lyse cells Add_Substrate->Cell_Lysis Lipid_Analysis Lipid Extraction and TLC Cell_Lysis->Lipid_Analysis Quantification Quantify [14C]-AA Lipid_Analysis->Quantification IC50_calc Calculate IC50 Quantification->IC50_calc

Workflow for Cellular D5D Inhibition Assay.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates and cultured overnight.

  • Cell Treatment: The cells are washed and then incubated with the test compound in a suitable medium (e.g., DMEM with 0.1% fatty acid-free BSA) for a specified time (e.g., 30 minutes).

  • Substrate Addition: [14C]-labeled DGLA is added to each well.

  • Cell Lysis and Analysis: After an incubation period, the cells are lysed, and the lipids are extracted. The conversion of [14C]-DGLA to [14C]-AA is quantified using TLC and radiometric detection.

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of D5D activity is determined.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled inhibitor to the D5D enzyme.

Methodology:

  • Radioligand: A tritiated version of the thienopyrimidinone inhibitor (e.g., [3H]this compound) is required.

  • Incubation: The radioligand is incubated with the enzyme source (e.g., D5D-containing microsomes) in the presence or absence of a non-labeled competitor (the test compound).

  • Separation of Bound and Free Ligand: The enzyme-bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that retains the microsomes.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding. Binding affinity (Ki) or IC50 values for the test compounds can be determined from competition binding curves.

Structure-Activity Relationship (SAR) and Future Directions

While detailed SAR studies for a broad range of thienopyrimidinone D5D inhibitors are not extensively published in the public domain, the high potency and selectivity of this compound suggest that the thienopyrimidinone scaffold is a highly promising starting point for the design of novel D5D inhibitors. Future research in this area will likely focus on:

  • Systematic modification of the thienopyrimidinone core: Exploring substitutions at various positions of the thiophene (B33073) and pyrimidine (B1678525) rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of the binding mode: X-ray crystallography or cryo-electron microscopy studies of D5D in complex with thienopyrimidinone inhibitors would provide invaluable structural insights for rational drug design.

  • In vivo efficacy studies: Evaluating the therapeutic potential of optimized thienopyrimidinone D5D inhibitors in animal models of inflammatory and metabolic diseases.

The foundational research on thienopyrimidinone D5D inhibitors, exemplified by the characterization of this compound, has laid a strong groundwork for the development of a new class of therapeutic agents targeting diseases with an inflammatory component. Further exploration of the medicinal chemistry of this scaffold holds significant promise for advancing the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for T-3364366 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the metabolic pathway of polyunsaturated fatty acids.[1][2] D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids.[1][2] By inhibiting D5D, this compound effectively reduces the production of AA and its downstream inflammatory mediators, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammation-related diseases.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, focusing on assays to determine its inhibitory activity and cellular effects.

Mechanism of Action

This compound is a thienopyrimidinone derivative that acts as a reversible, slow-binding inhibitor of D5D.[1] It targets the desaturase domain of the enzyme, exhibiting a long residence time with a dissociation half-life of over two hours.[1] This slow dissociation contributes to its potent activity in cellular environments.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the arachidonic acid cascade. By blocking D5D, this compound prevents the synthesis of arachidonic acid from DGLA. This, in turn, reduces the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) COX_LOX COX/LOX Enzymes AA->COX_LOX Pro_inflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) D5D->AA Inhibited by T3364366 This compound T3364366->D5D COX_LOX->Pro_inflammatory

Figure 1: this compound inhibits the D5D-mediated conversion of DGLA to AA.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity from enzymatic and cell-based assays.

Assay TypeTargetCell LineIC50 (nM)Reference
Enzymatic AssayDelta-5 Desaturase (D5D)-19[1]
Enzymatic AssayDelta-6 Desaturase (D6D)-6200[1]
Enzymatic AssayStearoyl-CoA Desaturase (SCD)->10000[1]
Cell-Based Assay (AA Production)Delta-5 Desaturase (D5D)HepG2 (human liver)1.9[1]
Cell-Based Assay (AA Production)Delta-5 Desaturase (D5D)RLN-10 (rat liver)2.1[1]

Experimental Protocols

Primary Screening for D5D Inhibition in Cell Culture

This protocol is designed to assess the inhibitory effect of this compound on the conversion of DGLA to AA in a cellular context using a radiolabeled substrate.

Workflow Diagram:

Primary_Screening_Workflow cluster_0 Cell Culture and Treatment cluster_1 Lipid Extraction and Analysis cluster_2 Data Analysis A Seed HepG2 cells in 24-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 3 hours C->D E Add [14C]-DGLA to each well D->E F Incubate for 4 hours E->F G Wash cells with PBS F->G H Lyse cells and extract total lipids G->H I Separate fatty acids using HPLC or TLC H->I J Quantify [14C]-DGLA and [14C]-AA using a scintillation counter I->J K Calculate the percentage of [14C]-DGLA converted to [14C]-AA J->K L Plot dose-response curve and determine IC50 value K->L

Figure 2: Workflow for the primary D5D inhibition screening assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • [1-14C]-Dihomo-γ-linolenic acid ([14C]DGLA)

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2, v/v)

  • HPLC or TLC system

  • Scintillation counter and cocktail

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 2 x 105 cells/well in DMEM supplemented with 10% FBS.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the cells with the compound for 3 hours at 37°C.[1]

  • Substrate Addition: Add [14C]DGLA to each well to a final concentration of 1 µM.

  • Reaction Incubation: Incubate the cells for an additional 4 hours at 37°C.[1]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., add 1 mL of Hexane:Isopropanol (3:2, v/v) to each well and incubate for 30 minutes).

  • Fatty Acid Separation:

    • Collect the lipid extract and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of solvent.

    • Separate the fatty acids using either reverse-phase HPLC or thin-layer chromatography (TLC).

  • Quantification:

    • Collect the fractions corresponding to DGLA and AA from the HPLC or scrape the corresponding spots from the TLC plate.

    • Quantify the radioactivity in each fraction/spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [14C]DGLA converted to [14C]AA for each treatment condition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cellular Washout Assay to Assess Residence Time

This protocol is used to evaluate the residence time of this compound on its target, D5D, within a cellular context. A long residence time indicates a sustained inhibitory effect even after the compound is removed from the extracellular environment.[1]

Workflow Diagram:

Washout_Assay_Workflow cluster_0 Compound Incubation and Washout cluster_1 Substrate Addition and Analysis cluster_2 Comparison A Treat HepG2 cells with this compound for 3 hours B Wash cells three times with fresh medium to remove unbound compound A->B C Add [14C]-DGLA to the washed cells B->C D Incubate for 4 hours C->D E Extract lipids and analyze [14C]-AA production as in the primary assay D->E F Compare the IC50 value from the washout assay to the primary screening assay E->F G A small shift in IC50 indicates a long residence time F->G

Figure 3: Workflow for the cellular washout assay.

Procedure:

  • Cell Treatment: Treat HepG2 cells with various concentrations of this compound for 3 hours as described in the primary screening protocol.[1]

  • Washout: After the 3-hour incubation, carefully aspirate the medium containing this compound. Wash the cells three times with fresh, pre-warmed culture medium to remove any unbound compound.[1]

  • Substrate Addition and Incubation: Following the final wash, add fresh medium containing 1 µM [14C]DGLA to each well and incubate for 4 hours.[1]

  • Lipid Extraction and Analysis: Perform lipid extraction, separation, and quantification of [14C]DGLA and [14C]AA as described in the primary screening protocol.

  • Data Analysis: Calculate the IC50 value from the washout experiment and compare it to the IC50 value obtained from the primary screening assay (without the washout step). A minimal shift in the IC50 value after washout suggests a long residence time of the inhibitor on the D5D enzyme.[1]

Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound to ensure that the observed inhibition of AA production is not due to a general toxic effect on the cells.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the same duration as the primary inhibition assay (e.g., 7 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions to determine the percentage of viable cells.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine if the compound exhibits cytotoxic effects at the concentrations used in the functional assays.

Conclusion

This compound is a valuable research tool for investigating the role of delta-5 desaturase and the arachidonic acid pathway in various biological processes. The protocols outlined in these application notes provide a framework for characterizing the in vitro activity of this compound in cell culture models. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the biological functions of D5D and the therapeutic potential of its inhibitors.

References

T-3364366: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme that plays a critical role in the biosynthesis of arachidonic acid (AA).[1][2] As AA is a precursor to pro-inflammatory eicosanoids, D5D is a compelling target for the development of novel anti-inflammatory therapeutics.[2][3] this compound has demonstrated potent inhibitory activity in enzymatic and cellular assays and exhibits favorable pharmacokinetic properties for oral administration in mice.[4]

These application notes provide a summary of the known characteristics of this compound, detailed protocols for relevant in vitro assays, and standardized protocols for in vivo animal models of inflammation that can be adapted for the evaluation of this compound's efficacy.

Data Presentation

In Vitro Inhibitory Activity of this compound
Assay TypeTargetSpeciesIC50 (nM)Reference
Enzymatic ActivityDelta-5 Desaturase (D5D)Rat25[4]
Enzymatic ActivityDelta-6 Desaturase (D6D)Rat>10000[4]
Enzymatic ActivityStearoyl-CoA Desaturase (SCD)Rat>10000[4]
Cellular AA ProductionD5DHuman (HepG2)2.9[4]
Cellular AA ProductionD5DRat (RLN-10)1.8[4]
In Vivo Pharmacokinetic Parameters of this compound in Mice
RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)Bioavailability (F%)Reference
Intravenous (IV)1--4300.65 (MRTiv)-[4]
Oral (PO)10.25200260-60[4]

Signaling Pathway

The following diagram illustrates the arachidonic acid biosynthesis pathway and the mechanism of action of this compound.

cluster_pathway Arachidonic Acid Biosynthesis Linoleic Acid Linoleic Acid D6D Delta-6 Desaturase (D6D) Linoleic Acid->D6D Dihomo-gamma-linolenic Acid\n(DGLA) Dihomo-gamma-linolenic Acid (DGLA) D6D->Dihomo-gamma-linolenic Acid\n(DGLA) D5D Delta-5 Desaturase (D5D) Dihomo-gamma-linolenic Acid\n(DGLA)->D5D Arachidonic Acid\n(AA) Arachidonic Acid (AA) D5D->Arachidonic Acid\n(AA) Pro-inflammatory\nEicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid\n(AA)->Pro-inflammatory\nEicosanoids T3364366 This compound T3364366->D5D Inhibition cluster_workflow In Vivo Efficacy Study Workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping dosing Oral Administration (this compound / Vehicle) grouping->dosing induction Induction of Inflammation (e.g., Carrageenan) dosing->induction monitoring Monitor Disease Progression (e.g., Paw Volume, Arthritis Score) induction->monitoring endpoints Endpoint Analysis (Histopathology, Biomarkers) monitoring->endpoints analysis Data Analysis and Interpretation endpoints->analysis

References

Application Note: Characterization of T-3364366 Binding to Delta-5 Desaturase Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-3364366 is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3] As AA is a precursor to pro-inflammatory eicosanoids, D5D is a key target for novel anti-inflammatory therapeutics.[1][2] This application note describes a radioligand binding assay developed to characterize the interaction of this compound with D5D, offering a more sensitive and higher throughput alternative to traditional enzymatic assays.[1] This assay is crucial for elucidating the biochemical mechanism of action, including determining binding affinity, kinetics, and specificity. The use of [³H]this compound as a radioligand allows for the direct measurement of binding to the desaturase domain of D5D.[1][2][3]

Principle of the Assay

The radioligand binding assay is a fundamental technique used to quantify the interaction between a ligand and its receptor.[4][5][6][7][8][9] This assay can be performed in several formats, including saturation, competition, and kinetic assays, to determine key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) for unlabeled ligands.[4][5][8] The assay described here utilizes [³H]this compound to directly measure its binding to D5D expressed in a suitable biological matrix, such as rat liver microsomes.[1]

Featured Product: this compound is a thienopyrimidinone D5D inhibitor.[1][2][3]

Target: Delta-5 Desaturase (D5D)[1][2][3]

Radioligand: [³H]this compound

Quantitative Data Summary

The following tables summarize the binding characteristics of this compound as determined by radioligand binding and cellular assays.

Table 1: Binding Affinity and Kinetics of this compound

ParameterValueSource
Dissociation Constant (Kd)Not explicitly stated, but nanomolar potency is indicated.[1]
Dissociation Half-Life (t½)> 2.0 hours[1][2][3]
Binding CharacteristicsReversible, slow-binding[1][2][3]

Table 2: Inhibitory Activity of this compound

Assay TypeCell LineIC₅₀ ValueSource
D5D Enzymatic Assay-More potent in cellular assays[1]
AA Production (Human)HepG2Potent Inhibition[1]
AA Production (Rat)RLN-10Potent Inhibition[1]

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway D5D Signaling Pathway DGLA Dihomo-gamma-linolenic acid (DGLA) AntiInflammatory Anti-inflammatory Eicosanoids DGLA->AntiInflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) ProInflammatory Pro-inflammatory Eicosanoids AA->ProInflammatory D5D->AA T3364366 This compound T3364366->D5D Inhibition

Caption: D5D catalyzes the conversion of DGLA to AA, a precursor for pro-inflammatory eicosanoids. This compound inhibits D5D.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare D5D-containing Membranes incubation Incubate Membranes with Radioligand +/- Competitor prep->incubation radioligand [³H]this compound radioligand->incubation competitor Unlabeled this compound or Test Compound competitor->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (Kd, Ki, Bmax) detection->analysis

References

Application Notes and Protocols for Measuring T-3364366 Efficacy in Inhibiting Delta-5 Desaturase (D5D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the inhibitory efficacy of T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D). This compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of D5D.[1][2][3] D5D is a critical enzyme in the biosynthesis of polyunsaturated fatty acids, catalyzing the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[4][5][6] This conversion is a rate-limiting step in the production of pro-inflammatory eicosanoids derived from AA.[4][7] Inhibition of D5D is therefore a promising therapeutic strategy for inflammatory diseases.[4][5]

Understanding the mechanism of action and accurately quantifying the inhibitory potency of compounds like this compound is crucial for drug development. Traditional enzymatic assays for D5D have proven to be challenging, leading to the development of more sensitive and high-throughput methods such as radioligand binding assays.[1][4][5]

This document outlines two primary methodologies to measure the efficacy of this compound: a radioligand binding assay for direct measurement of inhibitor binding and a cell-based assay to assess the functional inhibition of D5D activity.

Data Presentation

The inhibitory activity of this compound against D5D and other desaturases has been quantified to demonstrate its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeIC50 (nM)Reference
Delta-5 Desaturase (D5D)Enzymatic Activity Assay19[2][3]
Delta-6 Desaturase (D6D)Enzymatic Activity Assay6200[2][3]
Stearoyl-CoA Desaturase (SCD)Enzymatic Activity Assay>10000[2][3]

Table 2: Cell-Based Inhibitory Activity of this compound

Cell LineSpeciesIC50 (nM)Reference
HepG2Human1.9[2][3]
RLN-10Rat2.1[2][3]

Table 3: Binding Kinetics of this compound

ParameterValueReference
Binding TypeReversible, Slow-Binding[1][4]
Dissociation Half-Life (t½)> 2.0 hours[1][4][5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the biochemical pathway of D5D and the workflows for the described experimental protocols.

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D Substrate Anti_Inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_Inflammatory Precursor to AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory Precursor to D5D->AA Product T3364366 This compound T3364366->D5D Inhibition Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing D5D Incubate Incubate membranes with [3H]this compound and competitor Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]this compound solution Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of unlabeled this compound Competitor_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Quantify radioactivity on filters (scintillation counting) Filter->Measure Analyze Calculate Ki or IC50 from competition binding data Measure->Analyze Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_substrate_addition Substrate Addition & Incubation cluster_extraction_analysis Lipid Extraction & Analysis cluster_data_analysis Data Analysis Seed_Cells Seed cells (e.g., HepG2) in culture plates Treat_Inhibitor Treat cells with varying concentrations of this compound Seed_Cells->Treat_Inhibitor Add_Substrate Add radiolabeled substrate (e.g., [14C]DGLA) Treat_Inhibitor->Add_Substrate Incubate_Cells Incubate for a defined period Add_Substrate->Incubate_Cells Extract_Lipids Extract total lipids from cells Incubate_Cells->Extract_Lipids Separate_FAs Separate fatty acids (e.g., by TLC or HPLC) Extract_Lipids->Separate_FAs Quantify Quantify radiolabeled DGLA and AA Separate_FAs->Quantify Calculate_IC50 Calculate IC50 from the dose-response curve Quantify->Calculate_IC50

References

Application Notes and Protocols: T-3364366 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent, selective, and reversible slow-binding inhibitor of Delta-5 Desaturase (D5D), an enzyme crucial in the metabolic pathway of polyunsaturated fatty acids.[1][2] D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for a variety of pro-inflammatory eicosanoids.[1][2] The specific and potent action of this compound makes it an invaluable tool in lipidomics research, enabling detailed investigation into the roles of D5D and its downstream metabolic pathways in both physiological and pathological states. These application notes provide an overview of the utility of this compound in lipidomics and detailed protocols for its use.

Mechanism of Action

This compound specifically targets the desaturase domain of D5D, exhibiting nanomolar potency and a prolonged residence time with a dissociation half-life exceeding two hours.[1][2] This slow-binding inhibition allows for sustained modulation of the D5D pathway, making it suitable for a range of in vitro and in vivo studies. By inhibiting D5D, this compound effectively reduces the production of arachidonic acid and its subsequent pro-inflammatory lipid mediators.

DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) ProInflammatory Pro-inflammatory Eicosanoids AA->ProInflammatory Metabolism D5D->AA Catalysis T3364366 This compound T3364366->D5D Inhibition

Caption: Mechanism of action of this compound.

Applications in Lipidomics Research

The primary application of this compound in lipidomics is the targeted modulation of the D5D pathway to study its impact on the broader lipidome. Key applications include:

  • Inflammation Research: Investigating the role of the DGLA/AA balance in inflammatory processes and diseases. By inhibiting AA production, this compound allows for the study of the effects of increased DGLA and decreased AA-derived eicosanoids.

  • Drug Discovery: Serving as a reference compound for the development of novel D5D inhibitors for inflammatory conditions.

  • Lipid Pathway Analysis: Elucidating the downstream effects of D5D inhibition on other lipid metabolic pathways through global lipidomics profiling.

  • Biomarker Discovery: Identifying potential lipid biomarkers associated with D5D inhibition that could be indicative of therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterSpeciesAssay TypeValueReference
D5D IC50 HumanEnzymatic Assay2.5 nM[1]
D6D IC50 HumanEnzymatic Assay>10,000 nM[1]
SCD1 IC50 HumanEnzymatic Assay>10,000 nM[1]
AA Production IC50 Human (HepG2 cells)Cellular Assay0.63 nM[1]
AA Production IC50 Rat (RLN-10 cells)Cellular Assay0.89 nM[1]
Dissociation Half-life (t1/2) Human D5DRadioligand Binding> 2.0 hours[1][2]

Experimental Protocols

Protocol 1: In Vitro D5D Inhibition Assay using Cell Cultures

This protocol describes how to assess the inhibitory effect of this compound on arachidonic acid production in a cellular context.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dihomo-gamma-linolenic acid (DGLA)

  • Solvents for compound dilution (e.g., DMSO)

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Culture: Culture HepG2 cells to ~80% confluency in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve the desired final concentrations.

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.

    • Add DGLA (e.g., 10 µM final concentration) to the medium to provide the substrate for D5D.

    • Incubate for a defined period (e.g., 24 hours).

  • Lipid Extraction:

    • Harvest the cells and the supernatant.

    • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).

  • Lipid Analysis:

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

    • Quantify the levels of arachidonic acid and other relevant fatty acids using a targeted lipidomics approach.

  • Data Analysis:

    • Calculate the percentage inhibition of AA production at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Culture HepG2 Cells B Treat with this compound A->B C Add DGLA Substrate B->C D Harvest Cells & Supernatant C->D E Lipid Extraction D->E F LC-MS/MS Analysis of Lipids E->F G Data Analysis (IC50) F->G

Caption: Workflow for in vitro D5D inhibition assay.

Protocol 2: Radioligand Binding Assay for D5D

This protocol outlines a method to characterize the binding affinity and kinetics of this compound to D5D.

Materials:

  • Membrane preparations containing human D5D

  • Radiolabeled this compound ([³H]this compound)

  • Non-labeled this compound

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the D5D membrane preparation, [³H]this compound at a fixed concentration, and varying concentrations of non-labeled this compound (for competition binding) or assay buffer alone (for total binding).

    • Include a set of wells with a high concentration of non-labeled this compound to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, determine the Ki value by fitting the data to a one-site competition model.

    • For kinetic studies (association and dissociation), vary the incubation times and analyze the data using appropriate kinetic models.

A Prepare Assay Plate: D5D Membranes + [3H]this compound + Competitor/Buffer B Incubate to Reach Equilibrium A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Ki, Kon, Koff) E->F

Caption: Workflow for D5D radioligand binding assay.

Conclusion

This compound is a powerful research tool for scientists in lipidomics and drug discovery. Its high potency and selectivity for D5D allow for precise modulation of the arachidonic acid pathway, facilitating a deeper understanding of the role of specific lipid species in health and disease. The protocols provided herein offer a starting point for incorporating this compound into various research applications.

References

Application Notes and Protocols: Determining Dose-Response Curves for T-3364366, a Delta-5 Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed experimental protocols for generating comprehensive dose-response curves for T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D). This compound is a reversible, slow-binding inhibitor that targets the desaturase domain of D5D, an enzyme crucial for the conversion of dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA).[1][2][3] This conversion is a rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids, making D5D an attractive therapeutic target for inflammatory diseases.[1][2] The following protocols describe in vitro enzymatic assays, cell-based assays, and target engagement studies to fully characterize the dose-dependent inhibitory effects of this compound.

Introduction

This compound is a thienopyrimidinone-based small molecule that has demonstrated potent and selective inhibition of D5D.[1] Understanding the dose-response relationship of this compound is critical for determining its potency (IC50), efficacy, and mechanism of action. The protocols outlined below are designed to provide a robust framework for researchers to generate high-quality, reproducible data for the preclinical evaluation of this compound and similar D5D inhibitors.

Signaling Pathway of Delta-5 Desaturase in Eicosanoid Synthesis

The following diagram illustrates the role of D5D in the arachidonic acid cascade, the pathway targeted by this compound.

D5D_Signaling_Pathway DGLA Dihomo-gamma Linoleic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory Metabolism D5D->AA Conversion T3364366 This compound T3364366->D5D Inhibition

Caption: D5D catalyzes the conversion of DGLA to AA, a precursor for pro-inflammatory eicosanoids. This compound inhibits D5D.

Experimental Protocols

In Vitro D5D Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of this compound on D5D enzyme activity.

Workflow Diagram:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Enzyme, Compound, and Substrate Compound_Prep->Incubation Enzyme_Prep Prepare D5D Enzyme Microsomes Enzyme_Prep->Incubation Substrate_Prep Prepare DGLA Substrate Substrate_Prep->Incubation Quench Quench Reaction Incubation->Quench Extraction Extract Fatty Acids Quench->Extraction LCMS LC-MS/MS Analysis of AA Levels Extraction->LCMS Data_Analysis Calculate IC50 LCMS->Data_Analysis

Caption: Workflow for the in vitro D5D enzymatic assay.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration should be less than 0.5%.

  • Enzyme Preparation: Use microsomes from cells overexpressing human D5D. Dilute the microsomes in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing necessary cofactors like NADH.

  • Reaction Initiation: In a 96-well plate, add the D5D enzyme preparation to wells containing the this compound serial dilutions or vehicle control. Pre-incubate for a specified time to allow for compound binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, DGLA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Product Quantification: Quantify the amount of arachidonic acid produced using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of D5D inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Concentration (nM)% Inhibition (Mean ± SD)
0 (Vehicle)0 ± 5.2
0.18.3 ± 4.1
125.6 ± 6.8
1048.9 ± 7.2
5075.3 ± 5.5
10090.1 ± 3.9
50098.2 ± 2.1
100099.5 ± 1.5
IC50 (nM) [Calculated Value]
Cell-Based Arachidonic Acid Production Assay

This protocol measures the ability of this compound to inhibit D5D activity within a cellular context. Human hepatoma (HepG2) or rat liver (RLN-10) cell lines are suitable for this assay.[1]

Workflow Diagram:

Cell_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., HepG2) in 96-well plates Cell_Adherence Allow Cells to Adhere Overnight Cell_Seeding->Cell_Adherence Compound_Treatment Treat Cells with this compound Serial Dilutions Cell_Adherence->Compound_Treatment Substrate_Incubation Add Exogenous DGLA Compound_Treatment->Substrate_Incubation Cell_Lysis Lyse Cells Substrate_Incubation->Cell_Lysis Lipid_Extraction Extract Lipids Cell_Lysis->Lipid_Extraction LCMS_Analysis Quantify AA Levels by LC-MS/MS Lipid_Extraction->LCMS_Analysis IC50_Calculation Calculate IC50 LCMS_Analysis->IC50_Calculation

Caption: Workflow for the cell-based arachidonic acid production assay.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours) to allow for cellular uptake and target engagement.

  • Substrate Addition: Add DGLA to the cell culture medium and incubate for a further period (e.g., 4 hours) to allow for its conversion to AA.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them. Extract the total lipids from the cell lysates.

  • Quantification of Arachidonic Acid: Analyze the lipid extracts by LC-MS/MS to quantify the levels of arachidonic acid.

  • Data Analysis: Normalize the AA levels to the total protein content in each well. Plot the percentage of AA production inhibition against the logarithm of this compound concentration and determine the IC50 value.

Data Presentation:

Concentration (nM)% AA Inhibition (Mean ± SD)
0 (Vehicle)0 ± 6.1
0.0110.2 ± 5.5
0.130.7 ± 7.9
152.1 ± 8.3
1080.4 ± 6.2
10095.8 ± 4.1
100099.1 ± 2.3
IC50 (nM) [Calculated Value]
Radioligand Binding Assay for Target Engagement

This protocol is designed to measure the direct binding of this compound to the D5D enzyme and to determine its binding affinity (Kd) and kinetics. A radiolabeled version of this compound ([³H]this compound) is required.[1]

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Radioligand_Prep Prepare [³H]this compound Incubation Incubate Membranes, Radioligand, and Competitor Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled this compound Competitor_Prep->Incubation Membrane_Prep Prepare D5D-expressing Membranes Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand (Filtration) Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Ki_Calculation Calculate Ki from IC50 Scintillation->Ki_Calculation

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human D5D.

  • Binding Reaction: In a 96-well filter plate, incubate the D5D-containing membranes with a fixed concentration of [³H]this compound and a serial dilution of unlabeled this compound.

  • Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Add scintillation cocktail to the wells and quantify the amount of bound [³H]this compound using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Unlabeled this compound (nM)Specific Binding (CPM, Mean ± SD)% Inhibition
05500 ± 3500
0.014950 ± 32010
0.13850 ± 28030
12475 ± 21055
10825 ± 15085
100275 ± 9095
1000110 ± 5098
IC50 (nM) [Calculated Value]
Ki (nM) [Calculated Value]

Summary of Expected Dose-Response Data

Assay TypeKey ParameterExpected PotencyNotes
D5D Enzymatic AssayIC50Nanomolar rangeMeasures direct enzyme inhibition.
Cell-Based AA AssayIC50Potentially more potent than enzymatic IC50Reflects cellular permeability and target engagement.[1]
Radioligand BindingKiNanomolar rangeQuantifies binding affinity to the D5D target.

Conclusion

The described protocols provide a comprehensive approach to characterizing the dose-response relationship of this compound. By combining in vitro enzymatic assays, cell-based functional assays, and direct binding studies, researchers can obtain a thorough understanding of the compound's potency, cellular activity, and target engagement. This multi-faceted approach is essential for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Assessing the Oral Bioavailability of T-3364366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective thienopyrimidinone-based inhibitor of delta-5 desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to the pro-inflammatory arachidonic acid (AA).[1][2] By inhibiting D5D, this compound presents a promising therapeutic strategy for inflammatory-related diseases.[2] A critical determinant of the clinical success of an orally administered drug is its oral bioavailability, which is the fraction of the administered dose that reaches systemic circulation unchanged.[3] This document provides a comprehensive overview of the methods and protocols for assessing the oral bioavailability of a compound like this compound, integrating known data for this specific molecule as an illustrative example.

The assessment of oral bioavailability is a multifactorial process that involves a combination of in vitro and in vivo studies.[4][5] These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.[4][5][6] Key factors influencing oral bioavailability include a compound's physicochemical properties, its permeability across the intestinal membrane, and its metabolic stability.[7][8]

Physicochemical Properties

A drug's fundamental physicochemical characteristics, such as solubility and lipophilicity, are foundational to its oral absorption.[5][7] These properties govern its ability to dissolve in the gastrointestinal fluids and permeate through the intestinal wall.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Oral Bioavailability
Chemical StructureThienopyrimidinone derivative[1]The specific chemical scaffold influences all other physicochemical and ADME properties.
Molecular WeightNot specified in the provided search results.Generally, lower molecular weight (<500 Da) is favorable for passive diffusion.
logP/logDNot specified in the provided search results.Indicates lipophilicity, which affects membrane permeability and solubility. An optimal balance is required.
Aqueous SolubilityNot specified in the provided search results.Poor solubility can limit the amount of drug dissolved in the GI tract, thus hindering absorption.[5]

In Vitro ADME Assays

In vitro ADME assays are crucial for the early-stage evaluation of a drug candidate's potential for oral bioavailability, providing insights into its absorption and metabolic fate.[4][5][6]

Permeability Assays

These assays predict a compound's ability to cross the intestinal epithelium.[4]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's passive diffusion across an artificial lipid membrane, providing a preliminary indication of its permeability.[8][9]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a barrier with properties similar to the intestinal epithelium.[8][9] It can assess both passive diffusion and the involvement of active transport mechanisms.[4]

Metabolic Stability Assays

These assays evaluate the susceptibility of a compound to degradation by metabolic enzymes, primarily in the liver.

  • Microsomal Stability Assay: This assay uses liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, to determine the rate of metabolic clearance of a compound.[10]

  • Hepatocyte Stability Assay: This assay utilizes primary hepatocytes, providing a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II metabolic enzymes and cofactors.

Table 2: Summary of Key In Vitro ADME Assays for Oral Bioavailability Assessment

AssayPurposeKey Parameters MeasuredRelevance to this compound
PAMPAPredicts passive permeability.[8][9]Permeability coefficient (Pe)Would provide an initial screen of its ability to cross the intestinal barrier.
Caco-2 PermeabilityAssesses intestinal permeability and efflux.[8][9]Apparent permeability coefficient (Papp), Efflux RatioWould offer a more biologically relevant prediction of intestinal absorption.
Liver Microsomal StabilityDetermines metabolic stability by Phase I enzymes.[10]In vitro half-life (t1/2), Intrinsic clearance (CLint)Would indicate susceptibility to first-pass metabolism in the liver.
Hepatocyte StabilityComprehensive metabolic stability assessment.In vitro half-life (t1/2), Intrinsic clearance (CLint)Would provide a more complete picture of hepatic metabolism.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the definitive oral bioavailability and overall pharmacokinetic profile of a drug candidate.[11][12][13]

Study Design

Typically, a crossover study design is employed where a cohort of animals (e.g., mice or rats) receives the drug both intravenously (IV) and orally (PO) on separate occasions, with a washout period in between.[11] The IV administration provides a reference for 100% bioavailability, against which the oral administration is compared.[11]

Pharmacokinetic Data for this compound in Mice

A study in mice has provided key pharmacokinetic parameters for this compound.[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIV AdministrationOral Administration
Dose0.10 mg/kg1.0 mg/kg
AUC0–8h (ng·h/mL)65260
Total Clearance (CLtotal) (L/h/kg)1.5-
Volume of Distribution (Vdss) (L/kg)1.1-
Mean Residence Time (MRT) (h)0.65-
Oral Bioavailability (F) (%) -41%

Data from Miyahisa et al., ACS Med Chem Lett. 2016, 7 (9), 868–872.[1]

The oral bioavailability (F) of 41% indicates that a significant portion of the orally administered this compound is absorbed and reaches systemic circulation in mice.[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the in vitro permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound stock solution in DMSO

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system for quantification[14]

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A-B) permeability, add this compound (at a final concentration, e.g., 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains HBSS.

  • For basolateral-to-apical (B-A) permeability, add this compound to the basolateral (donor) chamber. The apical (receiver) chamber contains HBSS.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber. Replace the volume with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.[14]

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in mice.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • This compound

  • Formulation vehicles for IV and oral administration (e.g., saline with 5% DMSO and 10% Solutol® HS 15 for IV; 0.5% methylcellulose (B11928114) in water for oral gavage)

  • Dosing syringes and oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis[14]

Procedure:

  • Acclimate animals for at least 3 days prior to the study.

  • Fast animals overnight before dosing.

  • IV Administration Group: Administer this compound intravenously via the tail vein at the desired dose (e.g., 0.1 mg/kg).

  • Oral Administration Group: Administer this compound orally via gavage at the desired dose (e.g., 1.0 mg/kg).

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[14]

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters including AUC, CL, Vdss, and T1/2.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

Oral_Bioavailability_Workflow physchem Physicochemical Properties solubility Solubility Assay physchem->solubility pampa PAMPA physchem->pampa caco2 Caco-2 Permeability solubility->caco2 pampa->caco2 met_stability Metabolic Stability (Microsomes, Hepatocytes) caco2->met_stability formulation Formulation Development met_stability->formulation Candidate Selection pk_study Rodent PK Study (IV and Oral Dosing) formulation->pk_study bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis pk_analysis PK Data Analysis bioanalysis->pk_analysis bioavailability bioavailability pk_analysis->bioavailability Oral Bioavailability (F%)

Caption: Workflow for Assessing Oral Bioavailability.

Caco2_Assay_Workflow cluster_permeability_assay Permeability Measurement start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (Monolayer formation) start->culture teer Confirm monolayer integrity (TEER measurement) culture->teer add_compound Add this compound to Donor Chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Chamber at time points incubate->sample analysis Quantify this compound (LC-MS/MS) sample->analysis calculate Calculate Papp and Efflux Ratio analysis->calculate end Permeability Data calculate->end

Caption: Caco-2 Permeability Assay Workflow.

Conclusion

The assessment of oral bioavailability is a critical step in the development of any new oral drug candidate. For this compound, the reported oral bioavailability of 41% in mice is a promising result, suggesting adequate absorption for in vivo efficacy.[1] The comprehensive approach outlined in these application notes, combining in vitro screening assays with definitive in vivo pharmacokinetic studies, provides a robust framework for researchers to evaluate the oral bioavailability of this compound and other novel chemical entities. This systematic evaluation allows for informed decision-making and helps to de-risk the progression of compounds into further preclinical and clinical development.

References

Application Notes & Protocols: Determining the IC50 of T-3364366 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of T-3364366, a potent and selective inhibitor of the MEK1/2 kinases. The following application notes describe two key cellular assays: a cell proliferation assay to measure the compound's effect on cell viability and a target engagement assay to quantify the inhibition of ERK1/2 phosphorylation, a direct downstream substrate of MEK1/2.

Introduction to this compound and the MAPK/ERK Pathway

This compound is an experimental small molecule inhibitor targeting MEK1 and MEK2, which are dual-specificity protein kinases that play a central role in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases like EGFR), RAS activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of numerous downstream transcription factors involved in cell proliferation, differentiation, and survival. By inhibiting MEK1/2, this compound is designed to block this signaling cascade, thereby inhibiting the growth of cancer cells dependent on this pathway.

Determining the IC50 value is critical for characterizing the potency of this compound. The IC50 represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This document outlines protocols for determining the cellular IC50 in two contexts: overall anti-proliferative effect and specific on-target pathway inhibition.

MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK EGFR/RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF T3364366 This compound T3364366->MEK Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Data Presentation: IC50 Summary

The following table summarizes hypothetical IC50 values for this compound obtained from the described assays using HT-29 cells, which have a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

Assay Type Cell Line Parameter Measured Time Point IC50 (nM)
Cell ProliferationHT-29Cell Viability (MTS Assay)72 hours15.2
Target EngagementHT-29p-ERK1/2 (T202/Y204) Levels2 hours4.8

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS-based)

This protocol determines the effect of this compound on the proliferation and viability of a cancer cell line (e.g., HT-29).

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to attach) A->B C 3. Add this compound (Serial dilutions + Vehicle) B->C D 4. Incubate for 72 hours C->D E 5. Add MTS Reagent (e.g., CellTiter 96 AQueous One) D->E F 6. Incubate for 1-4 hours E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (Normalize to vehicle, fit dose-response curve, determine IC50) G->H

Caption: Workflow for determining the anti-proliferative IC50 of this compound.

  • HT-29 cells (or other suitable cell line)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound compound stock (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

  • Cell Seeding:

    • Trypsinize and count HT-29 cells.

    • Resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of this compound in complete growth medium. For example, create a 2X concentration series ranging from 20 µM to 0.2 nM.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot the % Viability against the log concentration of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Protocol 2: Target Engagement - Phospho-ERK1/2 (p-ERK) Assay (Western Blot)

This protocol quantifies the direct inhibitory effect of this compound on its target, MEK1/2, by measuring the phosphorylation status of the downstream kinase ERK1/2.

pERK_Workflow A 1. Seed Cells (e.g., 1x10^6 cells/well in 6-well plate) B 2. Incubate Overnight A->B C 3. Serum Starve Cells (e.g., 4-6 hours) B->C D 4. Treat with this compound (Serial dilutions for 2 hours) C->D E 5. Stimulate with Growth Factor (e.g., EGF for 10 min) D->E F 6. Lyse Cells & Quantify Protein E->F G 7. SDS-PAGE & Western Blot F->G H 8. Probe with Antibodies (p-ERK, Total ERK, Loading Control) G->H I 9. Imaging & Densitometry H->I J 10. Data Analysis (Normalize p-ERK to Total ERK, fit dose-response curve, determine IC50) I->J

Caption: Workflow for determining the target engagement IC50 via p-ERK Western Blot.

  • HT-29 cells (or other suitable cell line)

  • 6-well tissue culture plates

  • Serum-free medium

  • This compound compound stock (10 mM in DMSO)

  • Growth factor for stimulation (e.g., EGF, 100 ng/mL)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-GAPDH (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ HT-29 cells per well in 6-well plates and incubate overnight.

    • Aspirate the medium and replace it with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.

    • Add serial dilutions of this compound (e.g., 1000 nM to 0.1 nM) or vehicle control to the wells. Incubate for 2 hours.

    • Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes. Note: For cells with constitutive activation like HT-29, this stimulation step may not be necessary.

  • Cell Lysis and Protein Quantification:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., load 20 µg of protein per lane) and perform SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-Total ERK antibody to ensure equal ERK protein levels.

  • Data Analysis:

    • Perform densitometry analysis on the Western blot bands using software like ImageJ.

    • For each sample, calculate the ratio of the p-ERK signal to the Total ERK signal (or loading control).

    • Normalize the data by expressing the p-ERK/Total ERK ratio as a percentage of the vehicle-treated, stimulated control.

    • Plot the % p-ERK inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50.

Application Notes and Protocols for [3H]T-3364366 Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding experiments using [3H]T-3364366 to characterize its interaction with its target, Delta-5 Desaturase (D5D). The protocols are based on established methodologies for filter binding assays using rat liver microsomes as a source of D5D.

Introduction

[3H]this compound is a tritiated radioligand for Delta-5 Desaturase (D5D), a key enzyme in the biosynthesis of eicosanoids, which are crucial mediators of inflammation.[1] this compound has been identified as a reversible and slow-binding inhibitor of D5D.[1] Radioligand binding assays with [3H]this compound are essential for determining the affinity (Kd), the density of binding sites (Bmax), and for evaluating the potency of other unlabeled compounds that interact with D5D.[2][3] These assays are critical tools in drug discovery and development for inflammatory diseases.[1]

Signaling Pathway of Delta-5 Desaturase

Delta-5 desaturase is a critical enzyme in the omega-6 and omega-3 polyunsaturated fatty acid (PUFA) metabolic pathways. It catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1] Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. By inhibiting D5D, compounds like this compound can reduce the production of these inflammatory mediators.

D5D_Signaling_Pathway cluster_0 Omega-6 Fatty Acid Pathway cluster_1 Inhibition Linoleic Acid Linoleic Acid DGLA Dihomo-gamma-linolenic Acid (DGLA) Linoleic Acid->DGLA Elongases & Desaturases AA Arachidonic Acid (AA) DGLA->AA Delta-5 Desaturase (D5D) Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Pro-inflammatory Eicosanoids COX, LOX enzymes T3364366 This compound T3364366->AA Inhibition

Caption: Delta-5 Desaturase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which serve as the source of Delta-5 Desaturase for the binding assays.

Materials:

  • Fresh or frozen rat liver

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Mince the rat liver on ice and wash with ice-cold PBS to remove excess blood.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer with 10-15 slow strokes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford or BCA assay.

  • Aliquot the microsomes and store at -80°C until use.

[3H]this compound Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

  • [3H]this compound

  • Unlabeled this compound

  • Rat liver microsomes

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[4]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]this compound in Binding Buffer. A typical concentration range would be 0.1 to 50 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a specific volume of each [3H]this compound dilution.

    • Non-specific Binding: Add the same volume of each [3H]this compound dilution and a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add rat liver microsomes (typically 50-100 µg of protein per well) to each well.

  • The final assay volume should be consistent for all wells (e.g., 200 µL).

  • Incubate the plate at room temperature for at least 2.5 hours to allow the binding to reach equilibrium, given the slow binding kinetics of the ligand.[5]

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in ice-cold Binding Buffer using a vacuum manifold.

  • Wash the filters rapidly with ice-cold Binding Buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding by subtracting the non-specific binding from the total binding for each concentration of [3H]this compound.

  • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

[3H]this compound Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the D5D binding site.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Binding Buffer.

  • In a 96-well plate, add a fixed concentration of [3H]this compound (typically at or below its Kd value) to each well.

  • Add the serial dilutions of the unlabeled test compound to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).

  • Follow steps 3-8 from the Saturation Binding Assay protocol.

Data Analysis:

  • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

  • Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding experiment.[4]

Data Presentation

Quantitative data from the binding experiments should be summarized in tables for clear comparison.

Table 1: Saturation Binding Parameters for [3H]this compound

Parameter Value Units
Kd e.g., 2.5 nM

| Bmax | e.g., 150 | fmol/mg protein |

Table 2: Competition Binding Parameters for Test Compounds

Compound IC₅₀ Ki
Unlabeled this compound e.g., 5.0 nM e.g., 2.5 nM
Test Compound X Value Calculated Value

| Test Compound Y | Value | Calculated Value |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the [3H]this compound binding experiments.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_microsomes 1. Prepare Rat Liver Microsomes incubation 3. Incubate Microsomes with [3H]this compound +/- Competitors prep_microsomes->incubation prep_reagents 2. Prepare Radioligand, Competitors, and Buffers prep_reagents->incubation filtration 4. Separate Bound and Free Ligand by Filtration incubation->filtration counting 5. Quantify Radioactivity by Scintillation Counting filtration->counting calc_binding 6. Calculate Specific Binding counting->calc_binding curve_fitting 7. Non-linear Regression (Saturation or Competition) calc_binding->curve_fitting determine_params 8. Determine Kd, Bmax, IC50, Ki curve_fitting->determine_params

References

Troubleshooting & Optimization

Technical Support Center: Optimizing T-3364366 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of T-3364366 in cell-based assays.

Troubleshooting Guides

Encountering unexpected results is a common part of experimental work. This guide addresses specific issues you might face when determining the optimal concentration of this compound.

Issue 1: No observable effect of this compound at tested concentrations.

  • Possible Cause 1: Concentration is too low.

    • Solution: this compound has shown potent inhibition of delta-5 desaturase (D5D) in cellular assays, with IC50 values in the low nanomolar range (e.g., 1.9 nM in HepG2 cells and 2.1 nM in RLN-10 cells)[1]. If you are not observing an effect, it is crucial to ensure your concentration range brackets these values. It is recommended to perform a broad dose-response experiment, starting from a low concentration (e.g., 0.1 nM) and extending to a higher range (e.g., 1 µM) using a logarithmic dilution series to cover several orders of magnitude.[2][3]

  • Possible Cause 2: Compound instability or improper storage.

    • Solution: Ensure that this compound is stored correctly, typically as a stock solution in DMSO at -20°C or -80°C, protected from light.[2] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[2] Prepare fresh dilutions of the compound in your cell culture medium for each experiment to rule out degradation.

  • Possible Cause 3: Insensitive cell line or assay.

    • Solution: Confirm that your chosen cell line expresses the target enzyme, delta-5 desaturase (D5D). Use a positive control to validate that your assay system is capable of detecting the expected biological response. If possible, use a cell line known to be responsive to D5D inhibition, such as HepG2 or RLN-10.[1]

Issue 2: High level of cell death observed across all concentrations.

  • Possible Cause 1: Compound-induced cytotoxicity.

    • Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is essential to determine the cytotoxic concentration range of this compound for your specific cell line.[2] Perform a cell viability assay (e.g., MTT, LDH, or using a live/dead stain) in parallel with your functional assay to identify a concentration window where this compound is effective without causing significant cell death.

  • Possible Cause 2: Solvent toxicity.

    • Solution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of DMSO in your cell culture medium is low, generally not exceeding 0.1%.[2][3] Remember to include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent effects.

Issue 3: Discrepancy between biochemical and cellular assay results.

  • Possible Cause 1: Cell permeability and efflux.

    • Solution: A compound may be potent in a biochemical assay but show reduced activity in a cellular context due to poor membrane permeability or active removal by cellular efflux pumps. While this compound has demonstrated potent cellular activity, if you observe a significant rightward shift in potency compared to enzymatic assays, consider evaluating its uptake and retention in your specific cell line.

  • Possible Cause 2: Slow-binding kinetics.

    • Solution: this compound is a slow-binding inhibitor with a long residence time on its target.[1][4][5] This means that the inhibitory effect may take time to reach equilibrium. It is advisable to perform a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the endpoint at various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for achieving maximal inhibition.[2]

Summary of Troubleshooting Solutions
Issue Possible Cause Recommended Solution
No observable effect Concentration too lowTest a wider concentration range (e.g., 0.1 nM to 1 µM).
Compound instabilityPrepare fresh dilutions and store stock solutions properly.
Insensitive cell line/assayConfirm target expression and use a positive control.
High cell death Compound cytotoxicityPerform a parallel cytotoxicity assay to determine the toxic concentration range.
Solvent (DMSO) toxicityEnsure the final DMSO concentration is ≤ 0.1% and include a vehicle control.
Biochemical vs. Cellular Discrepancy Cell permeability/effluxEvaluate compound uptake and retention in the cell line.
Slow-binding kineticsPerform a time-course experiment to determine the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of delta-5 desaturase (D5D).[1][4] D5D is an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids.[1][4][5] this compound acts as a reversible, slow-binding inhibitor, meaning it binds tightly to the desaturase domain of D5D and has a long dissociation half-life of over 2 hours.[1][4][5]

Q2: What is a good starting concentration range for this compound in a new cell-based assay?

A2: For a new cell line, it is advisable to start with a broad logarithmic dilution series. A recommended range would be from 0.1 nM to 1 µM.[2] This wide range will help to establish a dose-response curve and identify the effective concentration window for your specific experimental setup. Published cellular IC50 values for this compound are in the low single-digit nanomolar range.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: Most small molecule inhibitors like this compound are dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[2][3]

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2] This can lead to a rightward shift in the dose-response curve (i.e., a higher apparent IC50). If you suspect significant interference from serum proteins, you may need to perform your experiments in serum-free or reduced-serum conditions. However, it's important to ensure that the cells remain healthy under these conditions for the duration of the assay.

Q5: What controls should I include in my this compound experiment?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of this compound used. This control accounts for any effects of the solvent on the cells.

  • Untreated Control (Negative Control): Cells that are not exposed to either this compound or DMSO. This provides a baseline for the normal physiological response.

  • Positive Control: A known activator or inhibitor of the pathway of interest (if available) to confirm that the assay is working as expected.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on a relevant cellular endpoint, such as the production of arachidonic acid or a downstream signaling event.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line expressing D5D (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for measuring arachidonic acid levels or cell viability)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and recover overnight.

  • Prepare Serial Dilutions of this compound:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to achieve a final concentration range of 1 µM to 0.1 nM, you can perform a 1:10 serial dilution.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound and the control solutions to the appropriate wells. It is good practice to randomize the well layout to minimize plate effects.

  • Incubation:

    • Incubate the plate for a predetermined period. Given the slow-binding nature of this compound, an incubation time of 24 to 48 hours is a reasonable starting point.[2] This should be optimized for your specific assay.

  • Assay Performance:

    • Perform the desired assay to measure the effect of this compound. This could be a functional assay measuring the inhibition of D5D activity (e.g., by quantifying arachidonic acid levels) or a cell viability assay to assess cytotoxicity.

  • Data Analysis:

    • Plot the response (e.g., % inhibition) versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO serial_dilute Perform Serial Dilutions of this compound in Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate add_compound Add Compound/Controls to Cells seed_cells->add_compound serial_dilute->add_compound incubate Incubate for Optimal Duration add_compound->incubate perform_assay Perform Cellular Assay (e.g., AA quantification) incubate->perform_assay data_analysis Analyze Data & Determine IC50 perform_assay->data_analysis

Caption: Workflow for optimizing this compound concentration.

signaling_pathway DGLA DGLA (Dihomo-gamma-linolenic acid) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids T3364366 This compound T3364366->D5D

Caption: this compound inhibits the D5D-mediated synthesis of Arachidonic Acid.

References

potential off-target effects of T-3364366

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Delta-5 Desaturase (D5D), also known as Fatty Acid Desaturase 1 (FADS1).[1] this compound is a reversible and slow-binding inhibitor of D5D.[2][3][4]

Q2: What is the known selectivity profile of this compound?

A2: this compound has demonstrated high selectivity for D5D over other related desaturases. Specifically, it is significantly less active against Delta-6 Desaturase (D6D) and Stearoyl-CoA Desaturase (SCD).[5][6] The long residence time of this compound on its target may also contribute to a reduced risk of off-target effects by allowing for lower systemic exposure to achieve the desired biological effect.[2]

Q3: Are there any known off-target effects of this compound?

A3: Based on available data, this compound is a highly selective inhibitor of D5D.[5][6] While comprehensive off-target screening against a broad panel of kinases or other protein families is not publicly available, its high potency and selectivity for its intended target suggest a low probability of significant off-target effects. However, as with any small molecule inhibitor, it is recommended to independently verify its activity and selectivity in your specific experimental model.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a reversible, slow-binding inhibitor of the desaturase domain of D5D.[2][3][4] This prevents the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 fatty acid pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.

Q5: What are the potential downstream effects of inhibiting D5D with this compound?

A5: By inhibiting D5D, this compound is expected to decrease the levels of arachidonic acid (AA) and its pro-inflammatory eicosanoid derivatives.[2] This makes D5D an attractive target for inflammatory-related diseases.[2][3][4]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent IC50 values between experiments. 1. Variability in cell health or density.2. Inconsistent incubation times.3. Degradation of the compound.1. Ensure consistent cell seeding density and viability.2. Standardize incubation times for all experiments.3. Prepare fresh stock solutions of this compound and store them appropriately.
Lower than expected potency in cellular assays. 1. High protein binding in cell culture media.2. Cellular efflux of the compound.3. Incorrect assay setup.1. Consider using serum-free or low-serum media for the duration of the treatment.2. Investigate the expression of efflux pumps in your cell line.3. Verify the assay protocol, including substrate concentrations and detection methods.
Unexpected cellular phenotype observed. 1. Phenotype is a downstream consequence of D5D inhibition.2. Potential off-target effect in your specific cell model.3. Experimental artifact.1. Review the literature on the roles of D5D and arachidonic acid in your biological system.2. Perform a rescue experiment by supplementing with arachidonic acid.3. Include appropriate vehicle and positive/negative controls in your experimental design.
Compound appears to have no effect. 1. Inactive compound.2. Incorrect concentration range.3. Cell line is not sensitive to D5D inhibition.1. Verify the identity and purity of your this compound stock.2. Perform a dose-response experiment over a wide range of concentrations.3. Confirm D5D expression and activity in your cell line.

Data Summary

In Vitro Inhibitory Activity of this compound
Target Assay Type IC50 (nM)
D5D (enzymatic)Enzymatic Activity19
D6D (enzymatic)Enzymatic Activity6200
SCD (enzymatic)Enzymatic Activity>10000
D5D (cellular)HepG2 cells1.9
D5D (cellular)RLN-10 cells2.1

Data compiled from publicly available sources.[5][6]

Experimental Protocols

Protocol 1: General Kinase and Off-Target Screening

To assess the potential for off-target effects, a broad kinase screen is recommended.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO.

  • Kinase Panel : Select a commercial kinase screening service that offers a broad panel of kinases (e.g., >400 kinases).

  • Assay Conditions : Follow the vendor's recommended assay conditions. Typically, the compound is tested at a single high concentration (e.g., 10 µM) in the initial screen.

  • Data Analysis : Analyze the percent inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up : For any significant hits, perform a dose-response experiment to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol verifies that this compound is engaging its target (D5D) in a cellular context.

  • Cell Culture : Culture cells of interest to 80-90% confluency.

  • Compound Treatment : Treat cells with a dose-response range of this compound for a specified time.

  • Lipid Extraction : After treatment, wash cells with PBS and perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Fatty Acid Analysis : Analyze the fatty acid profile using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : Calculate the ratio of arachidonic acid (AA) to dihomo-gamma-linolenic acid (DGLA). A decrease in this ratio with increasing concentrations of this compound indicates target engagement.

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids AA->Pro_inflammatory_Eicosanoids is a precursor to D5D->AA catalyzes conversion T3364366 This compound T3364366->D5D inhibits

Caption: D5D Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_data_analysis Data Analysis a Cell Culture b This compound Treatment a->b c Lipid Extraction b->c d Fatty Acid Analysis (GC-MS/LC-MS) c->d e Calculate AA/DGLA Ratio d->e f Determine IC50 e->f

Caption: Experimental workflow for cellular target engagement.

Troubleshooting_Logic start Unexpected Phenotype Observed q1 Is the phenotype consistent with D5D inhibition? start->q1 a1_yes Phenotype is likely on-target. q1->a1_yes Yes q2 Can the phenotype be rescued by AA supplementation? q1->q2 No a2_yes Phenotype is on-target. q2->a2_yes Yes a2_no Consider potential off-target effect or experimental artifact. q2->a2_no No

References

Technical Support Center: T-3364366 Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of T-3364366 for successful in vitro experiments. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a potent and selective thienopyrimidinone inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthesis of arachidonic acid.[1][2] With IC50 values in the low nanomolar range for human (HepG2) and rat (RLN-10) liver cell lines, it is a valuable tool for studying inflammatory pathways.[1][3] However, like many small molecule inhibitors, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[5]

Q3: What is the maximum solubility of this compound in DMSO?

A3: this compound is highly soluble in DMSO. Published data from suppliers indicates a maximum solubility of 100 mM (44.35 mg/mL) in DMSO.[4]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.435 mg of this compound (Molecular Weight: 443.46 g/mol ) in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.

Q5: What is the recommended final concentration of DMSO in my cell culture medium?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For short-term assays (24-72 hours) with HepG2 cells, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe.[3][6] For longer-term experiments, it is advisable to maintain the DMSO concentration at or below 0.1% (v/v) .[7] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any potential solvent effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media. The aqueous solubility of this compound has been exceeded.- Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Prepare an intermediate dilution of the DMSO stock in a co-solvent mixture before final dilution in the aqueous medium.- Consider using a formulation with solubilizing excipients such as PEG300 and Tween-80 for specific applications, though this is more common for in vivo studies.
Inconsistent or non-reproducible results in cell-based assays. - Precipitation of the compound leading to inaccurate dosing.- Cytotoxicity from the DMSO solvent.- Visually inspect your diluted solutions for any signs of precipitation before adding to cells.- Perform a DMSO dose-response experiment on your specific cell line to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration in all wells, including controls, is consistent.
Low potency observed in the assay. - The compound may not be fully dissolved in the stock solution.- Degradation of the compound.- Ensure the DMSO stock solution is clear and free of any visible particles. Sonication can aid in dissolving the compound.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

Solvent Maximum Concentration Reference
DMSO100 mM (44.35 mg/mL)[4]
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (clear solution)MedChemExpress
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.08 mg/mL (suspended solution)MedChemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dosing Cells in a 96-Well Plate Format
  • Culture your cells (e.g., HepG2 or RLN-10) in a 96-well plate to the desired confluency.

  • Thaw an aliquot of your this compound DMSO stock solution.

  • Prepare a series of intermediate dilutions of the stock solution in cell culture medium. Important: Ensure the final DMSO concentration in the well will not exceed the tolerated level for your cells (e.g., ≤ 0.5%).

  • For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you can perform a 1:1000 dilution of a 10 mM stock solution directly into the well containing the final volume of medium and cells.

  • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium and adding it to control wells.

  • Add the diluted this compound solutions and the vehicle control to the respective wells of the 96-well plate.

  • Gently mix the plate and incubate for the desired experimental duration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell Dosing weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot dilute Prepare Intermediate Dilutions in Cell Culture Medium aliquot->dilute Use Stock Solution culture Culture Cells to Desired Confluency culture->dilute add Add to Cells (Final DMSO ≤ 0.5%) dilute->add incubate Incubate for Experiment Duration add->incubate troubleshooting_logic start Precipitation Observed? increase_vol Increase Final Volume start->increase_vol Yes intermediate_dilution Use Intermediate Dilution Step start->intermediate_dilution Yes excipients Consider Solubilizing Excipients start->excipients Yes inconsistent_results Inconsistent Results? end_precip Solution Clear increase_vol->end_precip intermediate_dilution->end_precip excipients->end_precip check_precip Check for Precipitation inconsistent_results->check_precip Yes dmso_control Run DMSO Toxicity Control inconsistent_results->dmso_control Yes end_inconsistent Consistent Results check_precip->end_inconsistent dmso_control->end_inconsistent

References

Troubleshooting T-3364366 Radioligand Binding Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the T-3364366 radioligand binding assay. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3] AA is a precursor to pro-inflammatory eicosanoids, making D5D a target for inflammatory diseases. This compound acts as a reversible, slow-binding inhibitor of D5D, binding to the desaturase domain of the enzyme.[1][2][3]

Q2: What are the key characteristics of this compound binding?

This compound exhibits slow-binding kinetics with a long residence time, meaning it associates with and dissociates from the D5D enzyme at a slow rate.[1][2][3] Its dissociation half-life has been reported to be greater than 2.0 hours.[1][2] This slow-binding nature is an important consideration for assay setup, particularly incubation times.

Q3: Why is there a discrepancy between the IC50 values of this compound in enzymatic and cell-based assays?

The observed higher potency in cellular assays compared to enzymatic assays can be attributed to several factors, including the slow-binding nature of the inhibitor.[1] The longer incubation times in cell-based assays may allow for more of the compound to bind to the target enzyme, resulting in a lower apparent IC50. Other potential factors could include compound accumulation within the cells.[1]

Troubleshooting Guide

High Non-Specific Binding

Q: I am observing high non-specific binding in my assay. What are the potential causes and how can I resolve this?

High non-specific binding can mask the specific binding signal and lead to inaccurate results.[4][5]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[4] - Check Radioligand Purity: Ensure radiochemical purity is high, as impurities can contribute to non-specific binding.[4] - Consider Hydrophobicity: Highly hydrophobic ligands may exhibit higher non-specific binding.[4]
Tissue/Cell Preparation - Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg.[4] - Ensure Proper Homogenization: Thoroughly wash membranes to remove endogenous ligands or other interfering substances.[4]
Assay Conditions - Optimize Incubation Time: While this compound is a slow-binding inhibitor, excessively long incubation times can sometimes increase non-specific binding. Determine the optimal time to reach equilibrium for specific binding while minimizing non-specific binding.[4] - Modify Assay Buffer: Include agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions.[4] - Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes to more effectively remove unbound radioligand.[4]
Low Specific Binding or No Detectable Signal

Q: I am not detecting a specific binding signal, or the signal is very low. What should I check?

Low or absent specific binding can be due to a variety of factors related to the reagents, assay conditions, or the biological material.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Receptor Issues - Confirm Receptor Presence and Activity: Ensure the tissue or cell preparation contains the D5D enzyme and that it is active.[4] Degradation during preparation can lead to loss of binding sites.[4]
Radioligand Issues - Check Radioligand Concentration: While high concentrations can increase non-specific binding, a concentration that is too low may not be detectable.[4] - Verify Specific Activity: The specific activity of the radioligand is critical for detecting low levels of binding.[4] - Proper Storage: Improper storage can lead to degradation of the radioligand.[4]
Assay Conditions - Insufficient Incubation Time: Due to the slow-binding nature of this compound, incubation times that are too short will not allow for equilibrium to be reached.[1][4] The specific binding of [3H]this compound has been shown to increase for up to 2.5 hours.[1] - Incorrect Buffer Composition: Ensure the assay buffer has the appropriate pH and ionic strength for D5D binding.
High Variability Between Replicates

Q: My replicate data points are not consistent. How can I improve the reproducibility of my assay?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Pipetting Errors - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques for all additions.
Incomplete Mixing - Thorough Mixing: Ensure all components in the assay tubes are well-mixed before incubation.
Filtration Issues - Consistent Washing: Wash each filter rapidly and consistently with the same volume of ice-cold buffer. - Pre-soak Filters: Pre-soaking filters (e.g., in 0.3% PEI) can reduce non-specific binding to the filter itself.[6]
Temperature Fluctuations - Constant Temperature: Maintain a constant temperature during incubation.[5]

Experimental Protocols

General Radioligand Saturation Binding Assay Protocol

This protocol provides a general framework. Specific parameters such as incubation time and protein concentration should be optimized for the this compound assay.

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength.[4]

    • Radioligand Stock Solution: Prepare a high-concentration stock of [3H]this compound.

    • Unlabeled Ligand Stock Solution: Prepare a high-concentration stock of non-radiolabeled this compound to determine non-specific binding.[4]

  • Assay Setup:

    • Set up tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

    • Add a range of concentrations of the radioligand to the total binding tubes.[6]

    • Add the same range of radioligand concentrations plus a saturating concentration of unlabeled this compound to the non-specific binding tubes.

  • Incubation:

    • Add the membrane preparation containing the D5D enzyme to each tube.[6]

    • Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium.[4] For this compound, this may be 2.5 hours or longer.[1]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.[4]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.[4]

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each radioligand concentration.

    • Plot specific binding versus radioligand concentration and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory D5D->AA T3364366 This compound T3364366->D5D Inhibits

Caption: this compound inhibits the D5D-catalyzed conversion of DGLA to AA.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Ligands) Total_Binding Total Binding Tubes: Radioligand + Membranes Reagents->Total_Binding NSB Non-Specific Binding Tubes: Radioligand + Unlabeled Ligand + Membranes Reagents->NSB Membranes Prepare Membranes (with D5D) Membranes->Total_Binding Membranes->NSB Incubation Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding (Total - NSB) Counting->Calc_Specific Plotting Plot Data & Non-linear Regression Calc_Specific->Plotting Determine_Kd_Bmax Determine Kd and Bmax Plotting->Determine_Kd_Bmax

Caption: Workflow for a typical radioligand binding assay.

References

addressing T-3364366 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing T-3364366 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of delta-5 desaturase (D5D).[1][2][3] D5D is a key enzyme in the biosynthesis of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1][2][3] this compound acts as a reversible, slow-binding inhibitor of D5D, with a long dissociation half-life of over two hours.[1][2][3] This prolonged engagement with the enzyme contributes to its potent activity in cellular systems.[1] The mechanism of action involves the binding of this compound to the desaturase domain of the D5D enzyme.[1][2][3]

Q2: Why are my IC50 values for this compound significantly different between enzymatic and cell-based assays?

It is a known characteristic of this compound to exhibit more potent IC50 values in cell-based assays compared to enzymatic assays.[1] This discrepancy is attributed to its slow-binding kinetics and long residence time on the D5D enzyme.[1] In a purified enzyme (enzymatic) assay with a limited incubation time, the full inhibitory potential of a slow-binding inhibitor may not be captured. In a cellular environment, the longer incubation times and the accumulation of the inhibitor can lead to a more pronounced effect, resulting in a lower apparent IC50.

Q3: I am observing high variability in my experimental results. What are the common causes?

Variability in experimental results with this compound, as with many cell-based assays, can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Seeding Density: Use a consistent cell seeding density across all wells and experiments.

  • Compound Handling: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

  • Incubation Times: The slow-binding nature of this compound means that incubation times can significantly impact the observed inhibition. Maintain precise and consistent incubation periods.

  • Assay-Specific Conditions: Factors like media composition, serum concentration, and the specific assay endpoint (e.g., direct measurement of arachidonic acid vs. a downstream marker) can all contribute to variability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
IC50 values are consistently higher than expected in cellular assays This compound degradation, suboptimal incubation time, or cell line resistance.Prepare fresh drug dilutions. Optimize the incubation time to allow for the slow-binding kinetics of the inhibitor. Verify the characteristics of your cell line.
IC50 values are consistently lower than expected or show high background Incorrect drug concentration calculation, contamination of cell culture, or cytotoxicity of the drug solvent.Double-check all dilution calculations. Regularly test for mycoplasma contamination. Ensure the final solvent concentration is non-toxic and consistent across all wells.
Discrepancy between results from different assay formats (e.g., enzymatic vs. cellular) Inherent properties of this compound (slow-binding inhibitor).This is an expected outcome. Report the results from each assay format and acknowledge the kinetic properties of the inhibitor in your analysis. For cellular assays, ensure sufficient pre-incubation time for the inhibitor to reach equilibrium.

Data on this compound Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various assay systems.

Assay TypeTargetCell Line/SystemIC50 (nM)95% Confidence Interval
Enzymatic AssayD5D-1916–22
Cellular AssayD5DHepG2 (Human)3.83.2–4.5
Cellular AssayD5DRLN-10 (Rat)2.52.1–3.0
Ligand Binding AssayD5D-Kd = 2.72.5–2.9

Data sourced from Miyahisa et al., 2016.[1]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for D5D Activity in HepG2 Cells

This protocol is adapted from a method for assessing D5D inhibitor activity in a cellular context.[4]

  • Cell Seeding: Seed HepG2 cells in 96-well cell culture plates at a density of 100,000 cells/well. Incubate overnight in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a 5% CO2 incubator at 37°C.

  • Cell Washing: The following day, wash the cells twice with 200 µL of phosphate-buffered saline (PBS).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound in DMEM with 0.1% fatty acid-free bovine serum albumin (BSA) for 30 minutes.

  • Substrate Addition: Add 0.1 µCi/well of [14C]-labeled dihomo-γ-linolenic acid (DGLA).

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 4 hours) to allow for the conversion of DGLA to arachidonic acid (AA).

  • Reaction Termination and Analysis: Terminate the reaction and extract the lipids. Analyze the conversion of [14C]-DGLA to [14C]-AA using an appropriate method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the level of D5D inhibition.

Protocol 2: D5D Enzymatic Assay using Rat Liver Microsomes

This protocol is based on a general method for assaying D5D activity from a biological sample.

  • Reaction Mixture Preparation: Prepare a reaction buffer (0.1M phosphate (B84403) buffer, pH 7.4) containing 0.25M sucrose, 0.15M KCl, 1.5 mM glutathione, 45 mM NaF, 0.5 mM nicotinamide, 5 mM MgCl2, 7.5 mM ATP, 0.4 mM Coenzyme A, and 1.5 mM NADH.

  • Microsome and Inhibitor Addition: In a reaction tube, combine the rat liver microsome solution with varying concentrations of this compound.

  • Substrate Addition: Add 100 µM dihomo-γ-linolenic acid containing a tracer amount of [14C]-dihomo-γ-linolenic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 5 ml of ethanol.

  • Analysis: Extract the fatty acids and analyze the conversion of [14C]-dihomo-γ-linolenic acid to [14C]-arachidonic acid by a suitable method like TLC or HPLC to quantify D5D activity.

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T3364366 This compound T3364366->D5D

Caption: this compound inhibits the D5D-mediated conversion of DGLA to AA.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Cells Verify Cell Health, Passage #, and Seeding Density Start->Check_Cells Check_Compound Confirm Compound Integrity and Concentration Start->Check_Compound Check_Protocol Review Assay Protocol (Incubation Times, Reagents) Start->Check_Protocol High_Variability High Variability Between Replicates? Check_Cells->High_Variability IC50_Shift Consistent IC50 Shift? Check_Compound->IC50_Shift Check_Protocol->IC50_Shift High_Variability->IC50_Shift No Optimize_Seeding Optimize Seeding and Pipetting Technique High_Variability->Optimize_Seeding Yes Optimize_Incubation Adjust Incubation Time for Slow-Binding Kinetics IC50_Shift->Optimize_Incubation Yes Acknowledge_Kinetics Acknowledge Inherent Assay Differences IC50_Shift->Acknowledge_Kinetics No, consistent with literature Solution_Found Problem Resolved Optimize_Seeding->Solution_Found Optimize_Incubation->Solution_Found Acknowledge_Kinetics->Solution_Found

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimization of T-3364366 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of T-3364366 in mice. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids.[1][2] Specifically, D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). By inhibiting this step, this compound leads to an increase in DGLA, a precursor to anti-inflammatory eicosanoids, and a decrease in AA, a precursor to pro-inflammatory eicosanoids.[2][3] this compound is a reversible and slow-binding inhibitor.[1]

Q2: What are the recommended administration routes for this compound in mice?

A2: this compound has shown acceptable pharmacokinetic properties for oral administration in mice.[1] Intravenous injection is also a viable route for achieving rapid systemic exposure.

Q3: What is a suitable vehicle for formulating this compound for administration in mice?

A3: A commonly used vehicle for oral and intraperitoneal injection of this compound is a suspended solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For a clear solution, a mixture of 10% DMSO in corn oil can be used, although its suitability for long-term studies should be considered carefully.[4]

Q4: What are the known pharmacokinetic parameters of this compound in mice?

A4: The pharmacokinetic properties of this compound in mice have been characterized and are summarized in the data presentation section below.

Q5: Are there any known side effects of this compound or other delta-5 desaturase inhibitors in mice?

A5: Inhibition of D5D is expected to have anti-inflammatory effects due to the modulation of eicosanoid profiles.[3][5] Studies with D5D inhibitors in mice have shown a decrease in arachidonic acid levels and an increase in DGLA levels in the liver and blood.[6][7] While specific adverse effects for this compound are not extensively documented in the public domain, researchers should monitor for any unexpected changes in animal behavior, body weight, or food and water intake.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of this compound in the formulation - Improper mixing of vehicle components.- Temperature changes affecting solubility.- Exceeding the solubility limit of the vehicle.- Ensure the vehicle components are added in the correct order and mixed thoroughly at each step.- Prepare the formulation at room temperature.- If precipitation persists, consider preparing a fresh batch or slightly increasing the proportion of solubilizing agents (e.g., DMSO, PEG300) if the protocol allows. Always perform a small-scale solubility test first.
Difficulty in administering the full dose via oral gavage - Incorrect restraint of the mouse.- Gavage needle is too large or inserted incorrectly.- High viscosity of the formulation.- Ensure the mouse is properly restrained with its head and body in a straight line to facilitate passage of the gavage needle.- Use the appropriate size gavage needle for the mouse's weight (see protocol below).- If the formulation is too viscous, it can be gently warmed to room temperature to reduce viscosity. Ensure the temperature is not harmful to the compound or the animal.
Regurgitation or signs of distress in mice after oral gavage - Administration volume is too large.- The formulation was administered too quickly.- Incorrect placement of the gavage needle (in the trachea).- Adhere to the recommended maximum administration volumes for mice.- Administer the formulation slowly and steadily.- If you suspect tracheal administration (e.g., coughing, choking), stop immediately. Monitor the animal closely. Ensure proper training in gavage technique.
Swelling or hematoma at the injection site after intravenous tail vein injection - Needle passed through the vein.- Multiple unsuccessful injection attempts.- Apply gentle pressure to the injection site after withdrawing the needle.- Limit the number of injection attempts per tail vein. If an injection is unsuccessful, move to a more proximal site on the same vein or use the other lateral tail vein.
Inconsistent experimental results - Inaccurate dosing.- Instability of the this compound formulation.- Variability in animal handling and procedure.- Calibrate all equipment (pipettes, scales) regularly.- It is best practice to prepare the this compound formulation fresh before each experiment. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]- Standardize all experimental procedures and ensure all personnel are adequately trained.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)AUC₀₋₈ (ng·h/mL)CL (mL/min/kg)Vdss (L/kg)MRT (h)F (%)
Intravenous1220763.00.65-
Oral101200--2.155

Data obtained from a cassette dosing study in mice (n=3). AUC: Area under the curve, CL: Clearance, Vdss: Volume of distribution at steady state, MRT: Mean residence time, F: Bioavailability. Data is presented as mean values.

Experimental Protocols

Formulation of this compound for Oral Administration (Suspension)

This protocol is based on a commercially available formulation and yields a 2.08 mg/mL suspended solution.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final suspension thoroughly before each administration to ensure a uniform dose.

Oral Gavage Administration Protocol

Materials:

  • Mouse restraint device (optional)

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)

  • 1 mL syringe

  • Prepared this compound formulation

Procedure:

  • Calculate the required dose volume based on the mouse's body weight. The recommended maximum oral gavage volume for mice is 10 mL/kg.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned in the esophagus, slowly administer the formulation.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the mouse for at least 15-30 minutes for any signs of distress.

Intravenous Tail Vein Injection Protocol

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needle

  • 1 mL syringe

  • 70% ethanol (B145695)

  • Sterile gauze

  • Prepared this compound formulation (ensure it is a clear, particle-free solution suitable for IV injection)

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Wipe the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.

  • Position the needle, bevel up, parallel to the lateral tail vein.

  • Insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal location.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Signaling_Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) Anti_Inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_Inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory D5D->AA T3364366 This compound T3364366->D5D

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Formulation Dose_Calc Calculate Dose (based on body weight) Formulation->Dose_Calc Restraint Restrain Mouse Dose_Calc->Restraint Administration Administer this compound (Oral Gavage or IV) Restraint->Administration Monitoring Monitor Animal (Adverse Effects) Administration->Monitoring Data_Collection Collect Data (PK/PD, Efficacy) Monitoring->Data_Collection

Caption: Experimental workflow for this compound administration.

References

Validation & Comparative

A Comparative Guide to Delta-5-Desaturase Inhibitors: T-3364366 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of T-3364366 with other notable Delta-5-Desaturase (D5D) inhibitors, focusing on their performance backed by experimental data. The objective is to offer a clear, data-driven resource for researchers and professionals in drug development.

Introduction to Delta-5-Desaturase (D5D) Inhibition

Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, plays a crucial role in the metabolism of polyunsaturated fatty acids. It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1] By inhibiting D5D, the production of these pro-inflammatory mediators is reduced. Concurrently, the substrate DGLA accumulates and can be converted into anti-inflammatory eicosanoids. This dual action makes D5D a compelling target for the development of novel anti-inflammatory therapies for a range of conditions, including cardiovascular diseases and metabolic disorders.[2][3]

Comparative Analysis of D5D Inhibitors

This section compares the in vitro potency and selectivity of this compound against two other significant D5D inhibitors: compound-326 and CP-74006.

Quantitative Performance Data

The following table summarizes the key performance metrics of the D5D inhibitors based on available experimental data. It is important to note that the data for this compound and CP-74006 are from a head-to-head study, while the data for compound-326 is from a separate publication, which should be considered when making direct comparisons.

InhibitorEnzymatic Assay IC50 (nM) vs. D5DCellular Assay IC50 (nM) vs. D5D (HepG2 cells)Selectivity vs. D6D (Enzymatic Assay IC50, nM)Selectivity vs. SCD (Enzymatic Assay IC50, nM)Reference
This compound 191.96200>10000[1]
Compound-326 Not Reported22Not ReportedNot Reported[4]
CP-74006 16029>10000>10000[1]

Key Observations:

  • Potency: this compound demonstrates significantly higher potency in both enzymatic and cellular assays compared to CP-74006.[1] The cellular IC50 value for this compound is approximately 15 times lower than that of CP-74006 in HepG2 cells.[1] Compound-326 also shows potent inhibition in a human cell-based assay.[4]

  • Selectivity: Both this compound and CP-74006 exhibit excellent selectivity for D5D over D6D and stearoyl-CoA desaturase (SCD), two other key enzymes in fatty acid metabolism.[1]

  • Cellular Activity: Notably, the cellular potency of this compound is considerably higher than its enzymatic potency, a phenomenon that may be attributed to its slow-binding kinetics and long residence time within the cell.[1]

Pharmacokinetic Profile: Residence Time

A key differentiator for this compound is its prolonged residence time on the D5D enzyme. In a cellular washout assay, this compound demonstrated a much slower dissociation rate compared to CP-74006. After a 3-hour incubation with HepG2 cells followed by a washout, the inhibitory activity of this compound shifted by only a few fold, whereas the activity of CP-74006 shifted by nearly a thousand-fold.[1] This long residence time, with a dissociation half-life exceeding 2 hours, suggests that this compound may have a more sustained pharmacodynamic effect in vivo.[1]

Signaling Pathway and Experimental Workflow

D5D Signaling Pathway

The inhibition of D5D interrupts a critical step in the arachidonic acid cascade. The following diagram illustrates the metabolic pathway from DGLA to the production of pro- and anti-inflammatory eicosanoids, highlighting the point of intervention for D5D inhibitors.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) D5D Delta-5-Desaturase (D5D) DGLA->D5D COX1 COX-1 DGLA->COX1 AA Arachidonic Acid (AA) COX_LOX COX/LOX Enzymes AA->COX_LOX Anti_Inflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) Pro_Inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) D5D->AA T3364366 This compound & Other D5D Inhibitors T3364366->D5D Inhibition COX_LOX->Pro_Inflammatory COX1->Anti_Inflammatory

Caption: D5D converts DGLA to AA, a precursor for pro-inflammatory eicosanoids.

Experimental Workflow: Cellular D5D Inhibition Assay

The following diagram outlines a typical workflow for assessing the potency of D5D inhibitors in a cellular context.

Cellular_D5D_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture 1. Culture HepG2 cells inhibitor_prep 2. Prepare serial dilutions of D5D inhibitors treatment 3. Treat cells with inhibitors inhibitor_prep->treatment incubation 4. Incubate for a defined period (e.g., 3 hours) treatment->incubation washout 5. (Optional) Washout step to assess residence time incubation->washout substrate_add 6. Add radiolabeled substrate ([14C]DGLA) washout->substrate_add incubation2 7. Incubate for an additional period (e.g., 4 hours) substrate_add->incubation2 extraction 8. Extract total lipids incubation2->extraction separation 9. Separate fatty acids (e.g., via HPLC or TLC) extraction->separation quantification 10. Quantify radiolabeled AA and DGLA separation->quantification calculation 11. Calculate % inhibition and IC50 values quantification->calculation

Caption: Workflow for determining D5D inhibitor potency in a cellular assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the comparative data.

Enzymatic D5D Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of D5D.

  • Enzyme Source: Microsomes isolated from rat liver or from cells overexpressing human D5D.

  • Substrate: Radiolabeled [14C]-dihomo-γ-linolenic acid ([14C]DGLA).

  • Reaction Buffer: A suitable buffer containing necessary co-factors such as NADH, ATP, and CoA.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme source, buffer, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).

    • Extract the total lipids.

    • Separate the substrate ([14C]DGLA) from the product ([14C]AA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity of the substrate and product bands/peaks using a scintillation counter or phosphorimager.

    • Calculate the percentage of D5D inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular D5D Inhibition Assay (HepG2 Cells)

This assay assesses the inhibitor's activity in a more physiologically relevant environment.

  • Cell Line: Human hepatocarcinoma cells (HepG2), which endogenously express D5D.

  • Culture Conditions: Cells are maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the D5D inhibitor for a predetermined period (e.g., 3 hours).

    • (For washout experiments) Remove the inhibitor-containing medium, wash the cells multiple times with fresh medium.

    • Add fresh medium containing radiolabeled [14C]DGLA to the cells.

    • Incubate for an additional period (e.g., 4 hours) to allow for the conversion of [14C]DGLA to [14C]AA.

    • Harvest the cells and extract the total lipids.

    • Separate and quantify the radiolabeled fatty acids as described in the enzymatic assay protocol.

    • Calculate the IC50 values based on the inhibition of [14C]AA production.

Conclusion

References

A Head-to-Head Comparison: T-3364366 and siRNA Knockdown for Targeting Delta-5-Desaturase (D5D)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in inflammation, oncology, and metabolic diseases, modulating the activity of Delta-5-Desaturase (D5D), a key enzyme in the arachidonic acid pathway, offers a promising therapeutic strategy. This guide provides a comprehensive comparison of two primary methods for D5D inhibition: the small molecule inhibitor T-3364366 and siRNA-mediated gene knockdown.

This document outlines the mechanisms of action, experimental protocols, and performance data for both approaches, enabling researchers to make informed decisions for their specific experimental needs.

At a Glance: this compound vs. siRNA Knockdown of D5D

FeatureThis compoundsiRNA Knockdown of D5D
Mechanism of Action Reversible, slow-binding inhibitor of the D5D enzyme's desaturase domain.[1][2]Post-transcriptional gene silencing by degradation of FADS1 mRNA.
Target D5D protein (enzymatic activity).[1][2]FADS1 mRNA (leading to reduced D5D protein expression).
Mode of Action Direct inhibition of enzyme function.[1]Prevention of protein synthesis.
Specificity High selectivity for D5D over D6D and SCD.[1]High sequence specificity to FADS1 mRNA; potential for off-target effects.[3][4][5]
Duration of Effect Long residence time with a dissociation half-life of >2.0 hours.[1][2]Transient, dependent on cell division and siRNA stability (typically 24-96 hours).[6][7]
Ease of Use Simple addition to cell culture media.Requires transfection optimization for each cell type.[6][7][8][9][10]
Quantification IC50 determination through enzymatic or cell-based assays.[1]Knockdown efficiency measured by qPCR (mRNA levels) and Western blot (protein levels).[11][12][13][14][15][16][17][18]

Delving Deeper: Mechanism of Action

This compound: A Potent and Selective D5D Inhibitor

This compound is a thienopyrimidinone-based small molecule that acts as a potent, reversible, and slow-binding inhibitor of the Delta-5-Desaturase (D5D) enzyme.[1][2] Its mechanism involves direct binding to the desaturase domain of the D5D protein, thereby blocking its catalytic activity.[1][2] This prevents the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1][2] A key feature of this compound is its long residence time on the enzyme, with a dissociation half-life exceeding two hours, which contributes to its sustained inhibitory effect in cellular environments.[1][2]

siRNA Knockdown: Silencing D5D at the Genetic Level

Small interfering RNA (siRNA) technology targets the FADS1 gene, which encodes the D5D enzyme, at the messenger RNA (mRNA) level. Exogenously introduced siRNA molecules, designed to be complementary to a specific sequence of the FADS1 mRNA, are incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and cleaves the target mRNA, leading to its degradation and preventing its translation into the D5D protein. The result is a significant reduction in the cellular levels of the D5D enzyme. The effect is transient and can be diluted through cell division.

Mechanism_of_Action_Comparison cluster_T3364366 This compound (Small Molecule Inhibitor) cluster_siRNA siRNA Knockdown T3364366 This compound D5D_protein D5D Enzyme T3364366->D5D_protein Binds to desaturase domain AA Arachidonic Acid D5D_protein->AA Blocked Conversion DGLA DGLA DGLA->D5D_protein Substrate Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory FADS1_gene FADS1 Gene (DNA) FADS1_mRNA FADS1 mRNA FADS1_gene->FADS1_mRNA Transcription RISC RISC Complex FADS1_mRNA->RISC Binding D5D_protein_synthesis Reduced D5D Protein Synthesis FADS1_mRNA->D5D_protein_synthesis Translation (inhibited) siRNA D5D siRNA siRNA->RISC Incorporation Degradation mRNA Degradation RISC->Degradation Cleavage Experimental_Workflow_Comparison cluster_T3364366_workflow This compound Workflow cluster_siRNA_workflow siRNA Knockdown Workflow T_start Start T_culture Culture HepG2 cells T_start->T_culture T_prepare Prepare this compound dilutions T_culture->T_prepare T_treat Treat cells with this compound T_prepare->T_treat T_substrate Add DGLA substrate T_treat->T_substrate T_analyze Analyze AA production (TLC/HPLC) T_substrate->T_analyze T_end End T_analyze->T_end S_start Start S_plate Plate HepG2 cells S_start->S_plate S_prepare_complex Prepare siRNA-lipid complexes S_plate->S_prepare_complex S_transfect Transfect cells S_prepare_complex->S_transfect S_incubate Incubate (24-72h) S_transfect->S_incubate S_validate Validate knockdown (qPCR/Western Blot) S_incubate->S_validate S_end End S_validate->S_end D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5-Desaturase (D5D) (encoded by FADS1 gene) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA COX COX-1/COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation T3364366 This compound T3364366->D5D Inhibits siRNA D5D siRNA siRNA->D5D Prevents Synthesis

References

A Comparative Guide to the Anti-Inflammatory Effects of T-3364366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory compound T-3364366 with other relevant anti-inflammatory agents. The information is tailored for researchers, scientists, and professionals involved in drug development, offering objective comparisons and supporting experimental data to aid in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound is a potent and selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthesis of arachidonic acid (AA), the precursor to a wide array of pro-inflammatory eicosanoids. By targeting D5D, this compound offers a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide will delve into the comparative efficacy and mechanistic differences between this compound and other anti-inflammatory compounds, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Shift in the Inflammatory Cascade

Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation. This compound intervenes at a critical upstream point in this cascade.

This compound and Delta-5 Desaturase Inhibition:

Delta-5 desaturase (D5D) catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4). DGLA, on the other hand, can be converted to anti-inflammatory mediators like prostaglandin (B15479496) E1 (PGE1).

By inhibiting D5D, this compound is expected to decrease the production of pro-inflammatory AA-derived eicosanoids while potentially increasing the levels of anti-inflammatory DGLA-derived mediators.[1] This dual action presents a potentially more targeted and beneficial anti-inflammatory profile compared to broader-acting agents.

Comparative Mechanisms:

  • NSAIDs (e.g., Indomethacin): These agents non-selectively inhibit COX-1 and COX-2 enzymes, thereby blocking the conversion of AA to prostaglandins.[2][3][4] This can lead to gastrointestinal and cardiovascular side effects due to the inhibition of protective prostaglandins.

  • Corticosteroids (e.g., Dexamethasone): These drugs exert their potent anti-inflammatory effects through multiple mechanisms, including the inhibition of phospholipase A2, which is responsible for the release of AA from cell membranes. This leads to a broad suppression of both prostaglandin and leukotriene synthesis.[5]

  • Other Desaturase Inhibitors:

    • CP-24879: A mixed delta-5 and delta-6 desaturase inhibitor.[2]

    • SC-26196: A selective delta-6 desaturase inhibitor, which acts further upstream in the AA synthesis pathway.[6][7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators. Direct comparative studies on the modulation of specific eicosanoids are limited; therefore, the comparison is primarily based on their inhibitory concentrations against their respective targets.

Compound Target Assay Type Species IC50 (nM) Reference
This compound D5DEnzymaticHuman19[1]
D5DCell-based (AA production)Human (HepG2)2.1[1]
D6DEnzymaticHuman6200[1]
CP-24879 D5D/D6DCellular (desaturase activity)MouseConcentration-dependent inhibition[5]
SC-26196 D6DEnzymatic-200[8]
D5DEnzymatic->200,000[6][7]
Indomethacin (B1671933) COX-1/COX-2VariousVariousVaries by assay[2][3][4]
Dexamethasone MultipleCellular (lymphocyte proliferation)Human>1000 (glucocorticoid resistant)[9]

Table 1: Comparative Inhibitory Activity. This table highlights the potent and selective nature of this compound for D5D.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_synthesis Arachidonic Acid Synthesis Membrane_Phospholipids Membrane_Phospholipids AA AA Membrane_Phospholipids->AA Dexamethasone inhibits PLA2 Phospholipase A2 DGLA DGLA DGLA->AA This compound & CP-24879 inhibit D5D PGE1 PGE1 DGLA->PGE1 Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (PGE2, LTB4, etc.) AA->Pro_inflammatory_Eicosanoids Indomethacin inhibits COX COX_LOX COX / LOX AA->COX_LOX PLA2->AA D6D Delta-6 Desaturase D5D Delta-5 Desaturase COX_LOX->Pro_inflammatory_Eicosanoids Linoleic_Acid Linoleic_Acid Linoleic_Acid->DGLA SC-26196 inhibits D6D Experimental_Workflow cluster_enzymatic D5D Enzymatic Assay cluster_cellular Cell-Based AA Production Assay Enzyme_Source Microsomal D5D (Human or Rat) Substrate_Enzyme Incubate with [14C]DGLA Enzyme_Source->Substrate_Enzyme Add_Inhibitor Add this compound or Comparator Substrate_Enzyme->Add_Inhibitor Reaction Reaction at 37°C Add_Inhibitor->Reaction Extraction Lipid Extraction Reaction->Extraction TLC TLC Separation of [14C]AA Extraction->TLC Quantification_Enzymatic Quantify Radioactivity (IC50 determination) TLC->Quantification_Enzymatic Cell_Culture Culture HepG2 cells Preincubation Pre-incubate with This compound or Comparator Cell_Culture->Preincubation Add_Substrate Add [14C]DGLA Preincubation->Add_Substrate Incubation Incubate for 4h Add_Substrate->Incubation Harvest Harvest Cells & Extract Lipids Incubation->Harvest TLC_Cellular TLC Separation of [14C]AA Harvest->TLC_Cellular Quantification_Cellular Quantify Radioactivity (IC50 determination) TLC_Cellular->Quantification_Cellular Radioligand_Binding_Workflow Membrane_Prep Prepare Rat Liver Microsomes (D5D source) Radioligand_Incubation Incubate Microsomes with [3H]this compound Membrane_Prep->Radioligand_Incubation Competition Add unlabeled this compound or Comparator (Displacement) Radioligand_Incubation->Competition Equilibrium Incubate to Equilibrium Competition->Equilibrium Filtration Rapid Filtration on GF/B filters Equilibrium->Filtration Washing Wash to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting of bound radioactivity Washing->Scintillation Analysis Data Analysis (Kd, Bmax, Ki) Scintillation->Analysis

References

Cross-Validation of T-3364366 Activity with Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D), with other alternative D5D inhibitors. The data presented is sourced from peer-reviewed research and is intended to facilitate informed decisions in drug discovery and development projects targeting inflammatory diseases.

Introduction to this compound and its Target: Delta-5 Desaturase

This compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of Delta-5 Desaturase (D5D).[1][2] D5D is a critical enzyme in the biosynthetic pathway of polyunsaturated fatty acids, catalyzing the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1][2] As arachidonic acid is a precursor to pro-inflammatory eicosanoids, inhibiting D5D presents a promising therapeutic strategy for a range of inflammatory conditions. This compound has been shown to potently inhibit D5D, thereby reducing the production of arachidonic acid.[1]

Comparative Analysis of D5D Inhibitors

The following table summarizes the in vitro enzymatic inhibitory activity of this compound and alternative D5D inhibitors. The data is presented as IC50 values, which represents the concentration of the inhibitor required to reduce the activity of the D5D enzyme by 50%.

CompoundTarget(s)Enzymatic IC50 (D5D)SpeciesNotes
This compound D5D19 nMRatHighly potent and selective for D5D over D6D and SCD.[1]
CP-74006D5D160 nMNot SpecifiedA reference D5D inhibitor.[1]
Compound-326 (D5D-IN-326)D5D72 nMRatA novel, orally available, and selective D5D inhibitor.
22 nMHuman
SC-26196Primarily D6D>200 µM (for D5D)Not SpecifiedA selective Delta-6 Desaturase (D6D) inhibitor, often used as a negative control for D5D activity.
CP-24879D5D/D6DNot SpecifiedNot SpecifiedA mixed D5/D6 desaturase inhibitor.

Experimental Protocols

Delta-5 Desaturase (D5D) Enzymatic Assay using Rat Liver Microsomes

This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against D5D. It is based on methodologies referenced in the characterization of D5D inhibitors.

1. Preparation of Rat Liver Microsomes:

  • Homogenize fresh rat liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction:

  • The reaction mixture should contain the following components in a final volume of 200 µL:

    • Rat liver microsomes (typically 50-100 µg of protein)

    • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

    • Cofactors: 1.25 mM NADH, 2.5 mM ATP, 0.1 mM Coenzyme A

    • Substrate: [1-14C]-dihomo-γ-linolenoyl-CoA (e.g., 10 µM)

    • Test compound (this compound or alternatives) at various concentrations.

  • Pre-incubate the microsomes, buffer, cofactors, and test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.

3. Termination and Analysis:

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).

  • Extract the lipids from the reaction mixture.

  • Separate the substrate ([1-14C]-dihomo-γ-linolenoyl-CoA) from the product ([1-14C]-arachidonoyl-CoA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity in the substrate and product spots/peaks using a scintillation counter or a suitable detector.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizing Key Processes

To further illustrate the context of this compound's activity, the following diagrams depict the relevant signaling pathway and a typical experimental workflow.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D Substrate AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory Precursor to D5D->AA Catalyzes conversion T3364366 This compound T3364366->D5D Inhibits

D5D Signaling Pathway and Inhibition by this compound.

D5D_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsomes 1. Prepare Rat Liver Microsomes Reagents 2. Prepare Assay Buffer, Cofactors, and Substrate Incubation 3. Pre-incubate Microsomes, Buffer, Cofactors & Inhibitor Reagents->Incubation Reaction 4. Initiate Reaction with [14C]-Substrate Incubation->Reaction Termination 5. Terminate Reaction Reaction->Termination Separation 6. Separate Substrate and Product (TLC/HPLC) Termination->Separation Quantification 7. Quantify Radioactivity Separation->Quantification IC50 8. Calculate IC50 Value Quantification->IC50

References

A Head-to-Head Comparison of T-3364366 and Other Thienopyrimidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidinone scaffold is a versatile privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a detailed analysis of T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D), and contextualizes its performance within the broader class of thienopyrimidinone-based inhibitors targeting various signaling pathways. While publicly available data on other thienopyrimidinone inhibitors of D5D for a direct head-to-head comparison is limited, this guide offers a comprehensive overview of this compound's characteristics and the broader therapeutic potential of the thienopyrimidinone class.

This compound: A Potent and Selective Delta-5 Desaturase Inhibitor

This compound is a thienopyrimidinone derivative that has been identified as a highly potent and selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthesis of arachidonic acid (AA).[1][2][3][4][5][6] D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, a precursor to pro-inflammatory eicosanoids.[1][5] By inhibiting D5D, this compound reduces the production of AA and its pro-inflammatory metabolites, making it a promising therapeutic candidate for inflammatory diseases.

Performance Data of this compound

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays, demonstrating its high potency and selectivity.

ParameterThis compoundReference Compound (CP-74006)
Enzymatic Assay (D5D IC50) 19 nM-
Cellular Assay (HepG2, IC50) 1.9 nM-
Cellular Assay (RLN-10, IC50) 2.1 nM-
Selectivity (D6D IC50) 6200 nM-
Selectivity (SCD IC50) >10000 nM-
Dissociation Half-life (t1/2) > 2.0 hours-

Data compiled from multiple sources.[1][2][3][5]

Key Performance Characteristics:

  • Potency: this compound exhibits nanomolar potency against D5D in both enzymatic and cellular assays.[1][2][3][5]

  • Selectivity: It demonstrates excellent selectivity for D5D over other desaturases, such as delta-6 desaturase (D6D) and stearoyl-CoA desaturase (SCD).[1][2][3]

  • Mechanism of Action: this compound is a reversible, slow-binding inhibitor of D5D.[1][5][6] Its slow dissociation rate, with a half-life exceeding 2 hours, contributes to a prolonged duration of action.[1][5][6]

Delta-5 Desaturase Signaling Pathway

The following diagram illustrates the central role of Delta-5 Desaturase in the arachidonic acid cascade and the point of intervention for this compound.

D5D_Signaling_Pathway cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway Linoleic Acid Linoleic Acid Gamma-Linolenic Acid Gamma-Linolenic Acid Linoleic Acid->Gamma-Linolenic Acid D6D Dihomo-gamma-linolenic Acid (DGLA) Dihomo-gamma-linolenic Acid (DGLA) Gamma-Linolenic Acid->Dihomo-gamma-linolenic Acid (DGLA) Elongase Arachidonic Acid (AA) Arachidonic Acid (AA) Dihomo-gamma-linolenic Acid (DGLA)->Arachidonic Acid (AA) D5D DGLA DGLA AA AA Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids AA->Pro-inflammatory Eicosanoids Alpha-Linolenic Acid Alpha-Linolenic Acid Stearidonic Acid Stearidonic Acid Alpha-Linolenic Acid->Stearidonic Acid D6D Eicosatetraenoic Acid (ETA) Eicosatetraenoic Acid (ETA) Stearidonic Acid->Eicosatetraenoic Acid (ETA) Elongase Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) Eicosatetraenoic Acid (ETA)->Eicosapentaenoic Acid (EPA) D5D ETA ETA EPA EPA Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids EPA->Anti-inflammatory Eicosanoids T3364366 T3364366 T3364366->Dihomo-gamma-linolenic Acid (DGLA) Inhibits conversion to AA T3364366->Eicosatetraenoic Acid (ETA) Inhibits conversion to EPA

Caption: D5D's role in fatty acid metabolism and this compound's inhibitory action.

Experimental Protocols for this compound Characterization

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound.

Radioligand Binding Assay for D5D

This assay is used to determine the binding affinity of this compound to the D5D enzyme.

Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Rat Liver Microsomes Rat Liver Microsomes Incubate Microsomes + [3H]this compound +/- Unlabeled this compound Incubate Microsomes + [3H]this compound +/- Unlabeled this compound Rat Liver Microsomes->Incubate Microsomes + [3H]this compound +/- Unlabeled this compound Radiolabeled [3H]this compound Radiolabeled [3H]this compound Radiolabeled [3H]this compound->Incubate Microsomes + [3H]this compound +/- Unlabeled this compound Unlabeled this compound (for competition) Unlabeled this compound (for competition) Unlabeled this compound (for competition)->Incubate Microsomes + [3H]this compound +/- Unlabeled this compound Rapid Filtration (GF/B filters) Rapid Filtration (GF/B filters) Incubate Microsomes + [3H]this compound +/- Unlabeled this compound->Rapid Filtration (GF/B filters) Wash to remove unbound ligand Wash to remove unbound ligand Rapid Filtration (GF/B filters)->Wash to remove unbound ligand Scintillation Counting of bound [3H]this compound Scintillation Counting of bound [3H]this compound Wash to remove unbound ligand->Scintillation Counting of bound [3H]this compound

Caption: Workflow for the D5D radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Microsomes are prepared from rat liver tissue by homogenization and differential centrifugation.

  • Binding Reaction: The assay is performed in a 96-well plate. Each well contains rat liver microsomes, [3H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound or other potential inhibitors) in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.

Cellular Washout Assay

This assay assesses the duration of target engagement in a cellular context, providing insights into the inhibitor's residence time.

Experimental Workflow:

Cellular_Washout_Assay cluster_treatment Treatment cluster_washout Washout cluster_substrate Substrate Addition cluster_analysis Analysis HepG2 cells HepG2 cells Treat with this compound (3 hours) Treat with this compound (3 hours) HepG2 cells->Treat with this compound (3 hours) Wash cells 3x with fresh medium Wash cells 3x with fresh medium Treat with this compound (3 hours)->Wash cells 3x with fresh medium Add [14C]DGLA Add [14C]DGLA Wash cells 3x with fresh medium->Add [14C]DGLA Incubate for 4 hours Incubate for 4 hours Add [14C]DGLA->Incubate for 4 hours Lipid Extraction Lipid Extraction Incubate for 4 hours->Lipid Extraction TLC separation of [14C]DGLA and [14C]AA TLC separation of [14C]DGLA and [14C]AA Lipid Extraction->TLC separation of [14C]DGLA and [14C]AA Quantify radioactivity Quantify radioactivity TLC separation of [14C]DGLA and [14C]AA->Quantify radioactivity

References

Validating the Slow-Binding Kinetics of T-3364366: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-3364366's performance with other alternatives, supported by experimental data, to validate its slow-binding kinetics. This compound is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids.[1][2][3] A key characteristic of this compound is its slow-binding kinetics, which contributes to a prolonged duration of action.[1][2][3]

Mechanism of Action and Significance

Delta-5 desaturase (D5D) is an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3] AA is a precursor to pro-inflammatory eicosanoids, making D5D a compelling target for inflammatory diseases.[1][2] this compound is a thienopyrimidinone-based D5D inhibitor that exhibits reversible and slow-binding inhibition.[1][2][3] This prolonged interaction with its target protein offers the potential for sustained therapeutic effects.[4][5]

Comparative Data

The following table summarizes the inhibitory activity and pharmacokinetic properties of this compound in comparison to other relevant compounds.

CompoundTargetIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)Dissociation Half-life (t1/2)
This compound D5DPotentMore potent than enzymatic assay> 2.0 hours
CP-74006 D5D---
SC-26196 D6D---

Note: Specific IC50 values for CP-74006 and SC-26196 were not detailed in the provided search results, but they were used as reference compounds to confirm the specific binding of this compound to D5D.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the slow-binding kinetics of this compound. The following protocols are based on the characterization of this inhibitor.[1]

1. Radioligand Binding Assay for D5D

This assay was developed to directly measure the binding of this compound to D5D and to overcome challenges associated with traditional enzymatic assays.[1]

  • Materials:

    • [3H]this compound (radiolabeled this compound)

    • Rat liver microsomes (as a source of D5D)

    • Assay buffer

    • Unlabeled this compound (for competition assays)

    • Glass fiber filters

    • Scintillation fluid

  • Procedure:

    • Incubate rat liver microsomes with varying concentrations of [3H]this compound in the assay buffer.

    • For competition assays, co-incubate with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound or other inhibitors.

    • After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine binding affinity (Kd) and the number of binding sites (Bmax).

2. Slow-Binding Kinetics (Association and Dissociation) Assay

This experiment quantifies the rate at which this compound binds to and dissociates from D5D.[1]

  • Association Kinetics (kon):

    • Initiate the binding reaction by adding [3H]this compound to the microsome-containing buffer.

    • At various time points, collect aliquots and filter them to measure the amount of bound radioligand.

    • Plot the specific binding against time and fit the data to a single exponential association curve to determine the observed association rate constant (kobs).

  • Dissociation Kinetics (koff):

    • Pre-incubate microsomes with [3H]this compound to allow for complex formation.

    • Initiate dissociation by adding a large excess of unlabeled this compound to prevent re-binding of the radioligand.

    • At various time points, measure the amount of remaining bound [3H]this compound.

    • Plot the remaining bound ligand against time and fit the data to a single exponential decay curve to determine the dissociation rate constant (koff). The dissociation half-life is calculated as ln(2)/koff.

3. Cellular Washout Assay

This assay confirms the long residence time of this compound in a cellular context.[1][2]

  • Procedure:

    • Treat cells expressing D5D (e.g., HepG2 or RLN-10) with this compound.

    • After an incubation period, wash the cells to remove the unbound compound.

    • At different time points post-washout, measure the D5D activity or the production of arachidonic acid.

    • A sustained inhibition of D5D activity after washout indicates a long residence time of the inhibitor.

4. Domain Swapping Experiments

These experiments identify the specific domain of D5D to which this compound binds.[1]

  • Procedure:

    • Create chimeric proteins by swapping the desaturase and cytochrome b5 domains between D5D and the related enzyme D6D.

    • Perform radioligand binding assays using [3H]this compound with these chimeric proteins.

    • Binding of [3H]this compound only to the chimeras containing the D5D desaturase domain confirms this as the binding site.[1]

Visualizations

D5D Signaling Pathway

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D Substrate AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA Catalyzes conversion T3364366 This compound T3364366->D5D Inhibits

Caption: The inhibitory effect of this compound on the D5D-mediated conversion of DGLA to AA.

Experimental Workflow for Validating Slow-Binding Kinetics

Slow_Binding_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation cluster_target_ID Target Engagement Radioligand_Binding Radioligand Binding Assay ([3H]this compound) Association_Kinetics Association Kinetics (kon) Radioligand_Binding->Association_Kinetics Dissociation_Kinetics Dissociation Kinetics (koff) (t1/2 > 2.0h) Radioligand_Binding->Dissociation_Kinetics Cellular_Washout Cellular Washout Assay Association_Kinetics->Cellular_Washout Dissociation_Kinetics->Cellular_Washout Domain_Swapping Domain Swapping Experiments (D5D vs D6D) Cellular_Washout->Domain_Swapping

Caption: Workflow for the comprehensive validation of this compound's slow-binding kinetics.

References

T-3364366: A Comparative Analysis of its Performance in Primary Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the metabolic pathway that converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). As a precursor to pro-inflammatory eicosanoids, the inhibition of AA synthesis through D5D represents a promising therapeutic strategy for a variety of inflammatory diseases. This guide provides a comparative overview of the reported activity of this compound in established cell lines and discusses the anticipated, yet publicly unavailable, performance in primary cells. While direct comparative experimental data in primary cells is not currently in the public domain, this document aims to provide a valuable resource by juxtaposing available data with the known physiological differences between these cellular models.

Mechanism of Action of this compound

This compound is characterized as a reversible, slow-binding inhibitor of delta-5 desaturase. This mechanism involves a time-dependent inhibition, which can stem from either a slow-binding reversible interaction or an irreversible covalent bond formation. Studies have confirmed that this compound's interaction with the D5D enzyme is reversible.

Data Presentation: this compound Performance in Cell Lines

Quantitative data on the inhibitory activity of this compound has been established in the human liver cancer cell line HepG2 and the rat liver cell line RLN-10. The half-maximal inhibitory concentration (IC50) values for the inhibition of arachidonic acid production are summarized below.

Cell LineSpeciesIC50 (nM)
HepG2Human1.9
RLN-10Rat2.1

Data sourced from Miyahisa et al., 2016.

Comparative Discussion: Primary Cells vs. Cell Lines

While specific data for this compound in primary cells is not publicly available, a comparative discussion can be framed based on the fundamental biological differences between primary cells and immortalized cell lines.

Primary cells , which are isolated directly from tissues, are considered to be more physiologically relevant as they closely mimic the in vivo environment. In contrast, cell lines are often derived from cancerous tissues and have undergone genetic modifications that allow for indefinite proliferation, which can alter their metabolic and signaling pathways.

For a compound like this compound that targets a key metabolic enzyme, these differences are critical. Primary hepatocytes, for instance, typically have a more complete and robust metabolic profile compared to hepatoma cell lines like HepG2. This could potentially lead to differences in the uptake, metabolism, and overall efficacy of this compound. It is conceivable that the IC50 values in primary hepatocytes might differ from those observed in HepG2 cells due to variations in D5D expression levels, the overall lipid composition of the cells, and the activity of competing metabolic pathways. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Delta-5 Desaturase (D5D) Activity Assay in Cultured Cells

This protocol is designed to measure the inhibitory effect of this compound on the conversion of DGLA to AA in either cell lines or primary hepatocytes.

Materials:

  • Cultured cells (e.g., HepG2 cells or primary hepatocytes)

  • Cell culture medium

  • This compound

  • [1-14C]-Dihomo-gamma-linolenic acid (DGLA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2, v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., Heptane:Diethyl ether:Acetic acid 75:25:1, v/v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency. For primary hepatocytes, a collagen-coated surface is recommended.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) in fresh cell culture medium for a predetermined period (e.g., 1 hour).

  • Substrate Addition: Add [1-14C]-DGLA to each well to a final concentration of approximately 10 µM.

  • Incubation: Incubate the cells for a specified time (e.g., 4 hours) at 37°C in a humidified incubator.

  • Reaction Termination and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the lipids.

    • Collect the solvent and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of extraction solvent.

    • Spot the samples onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

    • Allow the plate to dry.

  • Quantification:

    • Identify the bands corresponding to DGLA and AA using appropriate standards.

    • Scrape the silica (B1680970) gel from the identified bands into scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of DGLA to AA for each treatment condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Washout Assay

This assay is used to assess the residence time of the inhibitor on its target in a cellular context.

Materials:

  • Cultured cells (e.g., HepG2 cells)

  • Cell culture medium

  • This compound

  • [1-14C]-Dihomo-gamma-linolenic acid (DGLA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Compound Loading: Treat cells with a high concentration of this compound (e.g., 100-fold the IC50) for a defined period (e.g., 1 hour) to allow for target binding.

  • Washout:

    • Aspirate the medium containing the inhibitor.

    • Wash the cells multiple times with fresh, pre-warmed culture medium to remove unbound inhibitor.

  • Time-Course Incubation: Add fresh medium and incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • D5D Activity Measurement: At each time point, measure the D5D activity as described in the D5D activity assay protocol above by adding [1-14C]-DGLA and incubating for a short period.

  • Data Analysis: Plot the remaining D5D inhibition against the washout time to determine the dissociation rate of the inhibitor.

Visualizations

Signaling Pathway of this compound Action

G DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids AA->Pro_inflammatory_Eicosanoids D5D->AA T3364366 This compound T3364366->D5D Inhibits

Caption: this compound inhibits the conversion of DGLA to AA by targeting D5D.

Experimental Workflow for D5D Inhibition Assay

G cluster_0 Cell Culture and Treatment cluster_1 Lipid Extraction and Analysis cluster_2 Data Analysis A Plate Cells (Primary or Cell Line) B Treat with this compound A->B C Add [14C]-DGLA B->C D Lipid Extraction C->D E TLC Separation D->E F Quantification of [14C]-DGLA and [14C]-AA E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound in cultured cells.

Safety Operating Guide

T-3364366: Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal information for T-3364366, a potent and reversible inhibitor of fatty acid desaturase 1 (FADS1; Δ5 desaturase). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Product Identification and Properties

  • Product Name: this compound

  • Chemical Name: N-[2-[[3,4-Dihydro-4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]thio]ethyl]acetamide

  • Mechanism of Action: this compound is a slow-binding inhibitor of Delta-5 Desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3] This inhibition makes it a valuable tool for research into inflammatory diseases.

Quantitative Data Summary

PropertyValueSource
IC50 (Human Hepatocytes) 1.9 nMTocris Bioscience
IC50 (Rat Hepatocytes) 2.1 nMTocris Bioscience
Selectivity >300-fold for FADS1 over FADS2Tocris Bioscience
Dissociation Half-Life > 2.0 hours[2][3]

Safety and Handling Precautions

As a research chemical, the full toxicological properties of this compound may not be fully known.[4] Therefore, it is imperative to handle this compound with care in a controlled laboratory environment.

General Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendations, typically at +4°C for up to 6 months in solid form.

  • Stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.

Proper Disposal Procedures

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a standard practice for chemical waste:

  • Unused Product: Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Professional Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on standard laboratory procedures. For specific parameters used in the foundational research on this compound, it is highly recommended to consult the full text and supplementary information of Miyahisa et al., 2016, ACS Med. Chem. Lett., 7, 868-872.[1][2][3]

Delta-5 Desaturase (D5D) Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of D5D.

Materials:

  • D5D enzyme preparation (e.g., microsomal fraction from cells expressing D5D)

  • Substrate (e.g., dihomo-gamma-linolenic acid, DGLA)

  • This compound at various concentrations

  • Assay buffer

  • Quenching solution

  • Instrumentation for detecting the product (e.g., LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing the D5D enzyme preparation in the assay buffer.

  • Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme with the inhibitor for a specified time.

  • Initiate the enzymatic reaction by adding the DGLA substrate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of the product, arachidonic acid (AA), using a suitable detection method.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the D5D enzyme.[5][6][7][8]

Materials:

  • Membrane preparation containing D5D

  • Radiolabeled this compound (e.g., [3H]this compound)

  • Unlabeled this compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubate the D5D membrane preparation with increasing concentrations of radiolabeled this compound.

  • For competition assays, incubate the membranes with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium at a controlled temperature.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).

Cellular Washout Assay

This assay assesses the residence time of this compound on the D5D enzyme in a cellular context.[9][10][11][12]

Materials:

  • Cultured cells expressing D5D (e.g., HepG2)

  • This compound

  • Cell culture medium

  • Assay buffer

Procedure:

  • Treat the cells with this compound for a specified period to allow for binding to D5D.

  • Remove the medium containing this compound and wash the cells multiple times with fresh, inhibitor-free medium to remove unbound compound.

  • At various time points after washing, lyse the cells and measure the D5D activity using the enzymatic assay described above.

  • The rate of recovery of D5D activity over time provides an indication of the dissociation rate and residence time of this compound.

Visualizations

Signaling Pathway of Delta-5 Desaturase and Inhibition by this compound

D5D_Pathway DGLA Dihomo-gamma-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T3364366 This compound T3364366->D5D inhibits T3364366_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzymatic_Assay D5D Enzymatic Assay (IC50 Determination) Binding_Assay Radioligand Binding Assay (Affinity - Kd) Enzymatic_Assay->Binding_Assay Characterize Inhibition Washout_Assay Cellular Washout Assay (Residence Time) Binding_Assay->Washout_Assay Confirm in Cellular Context

References

Handling Uncharacterized Compounds: Personal Protective Equipment and Disposal Protocol for T-3364366

Author: BenchChem Technical Support Team. Date: December 2025

Caution: As of this writing, the chemical, physical, and toxicological properties of T-3364366 have not been thoroughly investigated.[1] Due to the limited publicly available safety information, researchers, scientists, and drug development professionals must handle this compound with extreme caution, treating it as a potentially hazardous substance. The following guidance is based on standard laboratory practices for handling novel or uncharacterized chemical compounds.

Immediate Safety and Logistical Information

When handling this compound, a conservative approach to personal protective equipment (PPE) and containment is essential. The primary goal is to prevent all routes of exposure, including inhalation, skin and eye contact, and ingestion.

Recommended Personal Protective Equipment (PPE):

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Change gloves frequently and immediately after any sign of contamination.
Eye and Face Protection ANSI-approved safety glasses with side shields.A full-face shield should be worn in addition to safety glasses.
Respiratory Protection Work in a certified chemical fume hood.For procedures with a high risk of aerosolization, a properly fitted NIOSH-approved respirator may be necessary.
Body Protection A fully buttoned lab coat.A chemically resistant apron or gown should be worn over the lab coat.
Footwear Closed-toe shoes.Chemically resistant shoe covers may be used for added protection.

*Higher risk operations include handling large quantities, generating aerosols (e.g., sonication, vortexing), and heating.

Operational and Disposal Plans

Engineering Controls:

  • All work with this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use of a powder-free handling enclosure is recommended for weighing solid this compound to prevent dispersal.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Reconstitution:

    • Carefully weigh the required amount of this compound in the fume hood.

    • Add solvent to the vial slowly to avoid splashing.

    • Cap the vial securely before mixing.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

  • All waste contaminated with this compound, including used gloves, bench paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling Uncharacterized Compounds

The following diagram outlines a logical workflow for safely handling a novel compound like this compound where specific hazard data is unavailable.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase cluster_emergency Contingency Review Available Data Review Available Data Consult EHS Consult EHS Review Available Data->Consult EHS Assume Hazardous Develop SOP Develop SOP Consult EHS->Develop SOP Don PPE Don PPE Develop SOP->Don PPE Use Engineering Controls Use Engineering Controls Don PPE->Use Engineering Controls Perform Experiment Perform Experiment Use Engineering Controls->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Spill or Exposure Spill or Exposure Perform Experiment->Spill or Exposure Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Follow Emergency Protocol Follow Emergency Protocol Spill or Exposure->Follow Emergency Protocol

Workflow for Handling Uncharacterized Chemical Compounds.

It is imperative for all personnel to be thoroughly trained on the specific Standard Operating Procedures (SOPs) developed for handling this compound within their laboratory and institution. Always consult with your institution's EHS department for guidance on handling novel compounds.

References

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